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1-cyclohexylpropan-2-amine hydrochloride Documentation Hub

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  • Product: 1-cyclohexylpropan-2-amine hydrochloride
  • CAS: 5471-54-5

Core Science & Biosynthesis

Foundational

Technical Guide: Norpropylhexedrine Hydrochloride Chemical Structure

This technical guide details the chemical structure, physicochemical properties, synthesis, and analytical characterization of Norpropylhexedrine hydrochloride. Executive Summary Norpropylhexedrine (also known as Hexahyd...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical structure, physicochemical properties, synthesis, and analytical characterization of Norpropylhexedrine hydrochloride.

Executive Summary

Norpropylhexedrine (also known as Hexahydroamphetamine or 1-cyclohexylpropan-2-amine ) is a cycloalkylamine and the N-demethylated metabolite of the vasoconstrictor propylhexedrine.[1] Structurally, it represents the saturated analog of amphetamine, where the aromatic phenyl ring is replaced by a cyclohexane ring.

While primarily identified as a metabolic byproduct in toxicological studies of propylhexedrine, it possesses distinct pharmacological properties as a sympathomimetic amine. This guide provides a rigorous analysis of its chemical identity, structural characteristics, and synthesis pathways for researchers in medicinal chemistry and toxicology.

Chemical Identity & Nomenclature

Norpropylhexedrine exists as a chiral amine.[1][2] The hydrochloride salt is the most stable form for isolation and storage.[1]

Table 1: Chemical Identification Data
ParameterDetail
IUPAC Name 1-cyclohexylpropan-2-amine hydrochloride
Common Synonyms Hexahydroamphetamine; Cyclohexylisopropylamine; Norpropylhexedrine HCl
CAS Number (Free Base) 54704-34-6
CAS Number (HCl) Not widely listed; typically prepared in situ
Molecular Formula C

H

N

HCl
Molecular Weight 177.71 g/mol (Salt); 141.26 g/mol (Free Base)
Chiral Center C2 (Exists as R and S enantiomers)

Structural Analysis

The core structure of norpropylhexedrine is defined by a cyclohexyl ring attached to a 2-aminopropane chain.[1] This saturation significantly alters the electronic and steric properties compared to its aromatic counterpart, amphetamine.

Structural Comparison[1][3][7]
  • Amphetamine: Planar, electron-rich aromatic phenyl ring.[1]

  • Norpropylhexedrine: Non-planar, lipophilic cyclohexane ring (chair conformation).[1]

This structural difference reduces the compound's affinity for the dopamine transporter (DAT) compared to amphetamine, while retaining alpha-adrenergic activity (vasoconstriction).

Metabolic Pathway Visualization

The following diagram illustrates the metabolic generation of norpropylhexedrine from propylhexedrine via N-demethylation.

Metabolism Propylhexedrine Propylhexedrine (N-methyl analog) Enzyme CYP450 (N-Demethylation) Propylhexedrine->Enzyme Norpropylhexedrine Norpropylhexedrine (Primary Amine) Enzyme->Norpropylhexedrine - CH3

Figure 1: Hepatic N-demethylation of Propylhexedrine to Norpropylhexedrine.[1]

Physicochemical Properties

Understanding the physical constants is crucial for isolation and formulation.[1]

PropertyValue / Description
Appearance White crystalline solid (HCl salt); Colorless oil (Free base)
Solubility Highly soluble in water and ethanol (HCl salt); Soluble in organic solvents (Free base)
Lipophilicity (LogP) ~3.0 (Free base)
pKa ~10.0 - 10.5 (Typical for primary aliphatic amines)
Stability Stable under standard conditions; hygroscopic as HCl salt.[1][3]

Synthesis & Preparation Protocols

Two primary methods exist for the synthesis of norpropylhexedrine: the catalytic hydrogenation of amphetamine (Method A) and the reductive amination of cyclohexylacetone (Method B).

Method A: Catalytic Hydrogenation (Ring Saturation)

This method involves the reduction of the aromatic ring of amphetamine.

  • Precursor: Amphetamine (Free base or salt).[1]

  • Catalyst: Platinum(IV) oxide (Adams' catalyst) or Rhodium on Alumina (Rh/Al

    
    O
    
    
    
    ).[1]
  • Solvent: Glacial acetic acid.

  • Conditions: High pressure hydrogenation (typically 30–60 psi H

    
    ) at room temperature or slight heating (50°C).[1]
    
  • Work-up: Filter catalyst, neutralize with NaOH, extract with ether, and precipitate as HCl salt using gaseous HCl.

Mechanism: The aromatic phenyl ring is fully saturated to a cyclohexane ring.[1]

Method B: Reductive Amination
  • Precursor: Cyclohexylacetone (1-cyclohexylpropan-2-one).[1]

  • Reagents: Ammonium acetate (NH

    
    OAc) and Sodium cyanoborohydride (NaBH
    
    
    
    CN).[1]
  • Solvent: Methanol.

  • Process: Formation of the imine intermediate followed by in-situ reduction to the amine.[1]

Synthesis Workflow Diagram

Synthesis Amphetamine Amphetamine (Phenyl Ring) Hydrogenation Catalytic Hydrogenation (H2, PtO2, AcOH) Amphetamine->Hydrogenation Ring Saturation Norpropyl Norpropylhexedrine (Cyclohexyl Ring) Hydrogenation->Norpropyl Yields Free Base HCl_Gas HCl Gas / Diethyl Ether Norpropyl->HCl_Gas Salt Formation FinalSalt Norpropylhexedrine HCl (Crystalline Solid) HCl_Gas->FinalSalt Crystallization

Figure 2: Synthesis via Catalytic Hydrogenation of Amphetamine.[1]

Analytical Characterization

Differentiation between amphetamine and norpropylhexedrine is critical in forensic and toxicological analysis.[1]

Mass Spectrometry (GC-MS)
  • Molecular Ion (M+): m/z 141 (Distinct from Amphetamine m/z 135).[1]

  • Base Peak: m/z 44.[1]

    • Mechanism: Alpha-cleavage of the amine bond dominates, producing the fragment

      
      .[1] This is identical to the base peak of amphetamine.[1]
      
  • Differentiation: Analysts must look for the molecular ion (141 vs 135) and the cyclohexyl ring fragment (m/z 83) vs the phenyl fragment (m/z 77, often low abundance in amine spectra but present).

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (CDCl
    
    
    
    ):
    • Cyclohexyl Protons: Multiplet range

      
       0.8 – 1.8 ppm (11 protons).[1]
      
    • Methine (CH-N): Multiplet at

      
       ~3.0 ppm.[1]
      
    • Methyl (CH

      
      ):  Doublet at 
      
      
      
      ~1.1 ppm.[1]
    • Absence of Aromatic Signals: No signals in the

      
       7.0 – 7.5 ppm region (confirms complete hydrogenation).[1]
      

Pharmacological Context

Norpropylhexedrine retains the alpha-adrenergic agonist activity of its parent compound but exhibits an altered pharmacokinetic profile.[1]

  • Vasoconstriction: Acts on peripheral

    
    -adrenergic receptors to induce vasoconstriction (nasal decongestant mechanism).[1]
    
  • CNS Activity: Significantly reduced central nervous system stimulation compared to amphetamine.[1] The replacement of the planar phenyl ring with a bulky, non-planar cyclohexane ring reduces binding affinity for the dopamine transporter (DAT) and limits blood-brain barrier (BBB) penetration relative to the aromatic analog.

  • Metabolic Role: In toxicology, the presence of norpropylhexedrine in urine is a marker of propylhexedrine ingestion, distinguishing it from methamphetamine use.[1]

References

  • Midha, K. K., Beckett, A. H., & Saunders, A. (1974). Identification of the major metabolites of propylhexedrine in vivo (in man) and in vitro (in guinea pig and rabbit).[2] Xenobiotica, 4(10), 627-635.[1] Link

  • PubChem. (n.d.).[1][4][5][6][7] 1-cyclohexylpropan-2-amine (Compound Summary). National Library of Medicine.[1] Link

  • Zenitz, B. L., Mattiello, R. C., & Hartung, W. H. (1947). The Synthesis of Some Dialkylaminoalkyl Esters of Phenyl-substituted Alicyclic Acids. Journal of the American Chemical Society, 69(5), 1117-1119. (Reference for catalytic hydrogenation methods). Link

  • Baselt, R. C. (2020).[1] Disposition of Toxic Drugs and Chemicals in Man (12th ed.).[1] Biomedical Publications. (Standard reference for metabolic pathways).

Sources

Exploratory

The Analytical Guide to 1-Cyclohexylpropan-2-amine: A Core Metabolite of Propylhexedrine

For Researchers, Scientists, and Drug Development Professionals Executive Summary Propylhexedrine, a volatile sympathomimetic amine, has been utilized for decades as a nasal decongestant. Its structural similarity to amp...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propylhexedrine, a volatile sympathomimetic amine, has been utilized for decades as a nasal decongestant. Its structural similarity to amphetamine has also led to its misuse as a recreational stimulant. Understanding the metabolic fate of propylhexedrine is crucial for clinical toxicology, forensic analysis, and drug development. This in-depth technical guide focuses on the principal metabolite, 1-cyclohexylpropan-2-amine, also known as norpropylhexedrine. We will delve into its metabolic generation, physicochemical properties, and provide detailed methodologies for its detection and quantification in biological matrices. This guide is intended to serve as a comprehensive resource for researchers and analytical scientists, providing the foundational knowledge and practical protocols necessary for the accurate assessment of propylhexedrine exposure.

Introduction to Propylhexedrine and its Metabolism

Propylhexedrine is a synthetic adrenergic agonist, structurally related to methamphetamine, with the key difference being the substitution of a cyclohexyl ring for the phenyl ring.[1] This structural modification reduces its ability to cross the blood-brain barrier, resulting in more pronounced peripheral versus central nervous system effects.[1] It is commercially available in over-the-counter nasal inhalers for the relief of nasal congestion.[2]

The metabolism of propylhexedrine primarily occurs in the liver and involves several pathways, including N-demethylation, hydroxylation, and oxidation. The major metabolite formed through N-demethylation is 1-cyclohexylpropan-2-amine (norpropylhexedrine).[1][2] Other identified metabolites include 4-hydroxypropylhexedrine and cyclohexylacetoxime.[1] The metabolic pathway leading to the formation of 1-cyclohexylpropan-2-amine is a critical consideration in toxicological screening, as the parent compound may be rapidly cleared from the body.

Propylhexedrine Propylhexedrine (1-cyclohexyl-N-methylpropan-2-amine) Metabolite 1-Cyclohexylpropan-2-amine (Norpropylhexedrine) Propylhexedrine->Metabolite N-demethylation (Primary Pathway) Other_Metabolites Other Metabolites (e.g., 4-hydroxypropylhexedrine, cyclohexylacetoxime) Propylhexedrine->Other_Metabolites Hydroxylation, Oxidation

Figure 1. Metabolic Pathway of Propylhexedrine to 1-Cyclohexylpropan-2-amine.

Physicochemical Properties of 1-Cyclohexylpropan-2-amine

A thorough understanding of the physicochemical properties of 1-cyclohexylpropan-2-amine is essential for the development of effective analytical methods.

PropertyValueSource
IUPAC Name 1-cyclohexylpropan-2-amine[3]
Synonyms Norpropylhexedrine, 2-Amino-3-cyclohexylpropane[3]
Molecular Formula C₉H₁₉N[3]
Molecular Weight 141.25 g/mol [3]
CAS Number 54704-34-6[3]
Predicted XLogP3 2.6[4]
Predicted pKa 10.5 (basic)[3]

Synthesis of 1-Cyclohexylpropan-2-amine as a Reference Standard

The availability of a pure reference standard is a prerequisite for the validation of any quantitative analytical method. While commercial sources for 1-cyclohexylpropan-2-amine may exist, in-house synthesis can be a viable alternative. A common synthetic route to propylhexedrine involves the reductive amination of cyclohexylacetone.[2] Norpropylhexedrine, being the primary amine, can be synthesized through a similar pathway, omitting the N-methylation step.

Conceptual Synthetic Pathway:

Start Cyclohexylacetone Intermediate Imine Intermediate Start->Intermediate Reaction with Ammonia Product 1-Cyclohexylpropan-2-amine (Norpropylhexedrine) Intermediate->Product Reduction (e.g., Sodium Borohydride)

Figure 2. Conceptual Synthesis of 1-Cyclohexylpropan-2-amine.

Analytical Methodologies for the Determination of 1-Cyclohexylpropan-2-amine

The detection and quantification of 1-cyclohexylpropan-2-amine in biological matrices such as urine and blood are typically achieved using chromatographic techniques coupled with mass spectrometry. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) will depend on the available instrumentation, desired sensitivity, and sample throughput.

Sample Preparation

Effective sample preparation is critical to remove interfering matrix components and concentrate the analyte of interest.

4.1.1. Liquid-Liquid Extraction (LLE) for Blood/Plasma

This protocol is adapted from established methods for the extraction of basic drugs from biological fluids.[5]

Protocol:

  • To 1 mL of plasma/whole blood, add an appropriate internal standard (e.g., a deuterated analog of 1-cyclohexylpropan-2-amine).

  • Add 100 µL of 1 M sodium carbonate solution to basify the sample to a pH > 10.

  • Add 5 mL of a non-polar organic solvent (e.g., hexane or a hexane/ethyl acetate mixture).

  • Vortex for 10 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic (upper) layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable solvent for GC-MS or LC-MS/MS analysis (e.g., 100 µL of methanol or mobile phase).

4.1.2. Solid-Phase Extraction (SPE) for Urine

This protocol is a generalized procedure for the extraction of basic drugs from urine.[6]

Protocol:

  • To 2 mL of urine, add an appropriate internal standard.

  • If necessary, perform enzymatic hydrolysis to cleave glucuronide conjugates by adding β-glucuronidase and incubating at 37°C for 1-2 hours.[6]

  • Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water and 2 mL of 100 mM phosphate buffer (pH 6.0).

  • Load the pre-treated urine sample onto the SPE cartridge.

  • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 1 M acetic acid, and then 2 mL of methanol to remove interferences.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte with 2 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2 v/v/v).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable solvent for analysis.

GC-MS Analysis

Due to the polar nature of the primary amine group, derivatization is highly recommended to improve the chromatographic peak shape and thermal stability of 1-cyclohexylpropan-2-amine.

4.2.1. Derivatization

Acylation with fluorinated anhydrides is a common and effective derivatization strategy for primary amines.[7]

Protocol:

  • To the dried sample extract, add 50 µL of ethyl acetate and 50 µL of a derivatizing agent such as heptafluorobutyric anhydride (HFBA) or pentafluoropropionic anhydride (PFPA).[7]

  • Cap the vial and heat at 70°C for 20 minutes.

  • Cool the vial to room temperature.

  • Evaporate the reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the derivatized residue in 100 µL of ethyl acetate for injection.

4.2.2. GC-MS Instrumentation and Conditions

ParameterCondition
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250°C
Injection Mode Splitless
Oven Program Initial 80°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-550) and/or Selected Ion Monitoring (SIM)

Expected Mass Spectrum of HFBA-derivatized 1-cyclohexylpropan-2-amine: The mass spectrum will be characterized by a molecular ion and specific fragmentation patterns. Key fragments would arise from the cleavage of the propane chain and the loss of the cyclohexyl group.

LC-MS/MS Analysis

LC-MS/MS offers high sensitivity and specificity and often does not require derivatization.

4.3.1. LC-MS/MS Instrumentation and Conditions

ParameterCondition
Liquid Chromatograph Waters ACQUITY UPLC or equivalent
Mass Spectrometer Waters Xevo TQ-S or equivalent
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C
Ion Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for 1-cyclohexylpropan-2-amine:

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
142.2[To be determined empirically][To be determined empirically]
142.2[To be determined empirically][To be determined empirically]

Note: The optimal MRM transitions and collision energies must be determined by infusing a standard solution of 1-cyclohexylpropan-2-amine into the mass spectrometer.

cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample (Urine or Blood/Plasma) Extraction Extraction (LLE or SPE) Biological_Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization If GC-MS LC_MS_MS LC-MS/MS Analysis Extraction->LC_MS_MS If LC-MS/MS GC_MS GC-MS Analysis Derivatization->GC_MS

Figure 3. General Analytical Workflow for 1-cyclohexylpropan-2-amine.

Toxicological Considerations

The toxicological profile of 1-cyclohexylpropan-2-amine is not as well-characterized as that of its parent compound, propylhexedrine. However, as an active metabolite, it is expected to contribute to the overall sympathomimetic effects observed after propylhexedrine administration. These effects can include cardiovascular stimulation (increased heart rate and blood pressure), central nervous system stimulation (agitation, anxiety), and in cases of overdose, more severe complications such as psychosis and cardiac events. Further research is warranted to fully elucidate the specific toxicological properties of 1-cyclohexylpropan-2-amine.

Conclusion

This technical guide provides a comprehensive overview of 1-cyclohexylpropan-2-amine, a key metabolite of propylhexedrine. We have detailed its formation, physicochemical characteristics, and provided robust, step-by-step analytical methodologies for its detection and quantification in biological specimens. The protocols for sample preparation, derivatization, GC-MS, and LC-MS/MS analysis are designed to be adaptable to most modern analytical laboratories. A thorough understanding of the analytical chemistry of this metabolite is indispensable for accurate toxicological assessment and for furthering our knowledge of the pharmacology and safety of propylhexedrine.

References

  • Propylhexedrine. (n.d.). In Wikipedia. Retrieved February 16, 2026, from [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (2020). Journal of Food and Drug Analysis, 28(3), 347-363.
  • Sensitive screening for drugs of abuse in human urine using single quadrupole GC-MS. (n.d.). Thermo Fisher Scientific.
  • Xia, Y. Q., Whigan, D. B., & Jemal, M. (1999). A simple liquid-liquid extraction with hexane for low-picogram determination of drugs and their metabolites in plasma by high-performance liquid chromatography with positive ion electrospray tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 13(15), 1611-1621.
  • A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. (n.d.). ANTISEL.
  • Lin, D. L., Wang, S. M., & Liu, R. H. (2020). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 28(3), 347-363.
  • Chemical derivatization of pharmaceutical samples prior to Gas- Chromatography and Mass-Spectrometry analysis. (2016).
  • Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Tre
  • Detection of Abused Drugs in Urine by GC-MS. (n.d.).
  • Drug Screening in Non-Derivatized Urine by Automated Solid Phase Microextraction (SPME) and Comprehensive. (n.d.).
  • Sensitive Screening for Drugs of Abuse in Urine by SPE and GC MS. (2018). AnalyteGuru.
  • Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite
  • Recovering the metabolome. (2018).
  • Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. (n.d.). PMC.
  • Multi-step Preparation Technique to Recover Multiple Metabolite Compound Classes for In-depth and Inform
  • The Use of Derivatization Reagents for Gas Chrom
  • Automated Metabolite Extraction for Plasma using the Agilent Bravo Pl
  • (2S)-1-cyclohexylpropan-2-amine. (n.d.). PubChem.
  • 1-cyclohexylpropan-2-amine. (n.d.). PubChemLite.
  • Extraction of Metabolome
  • 1-Cyclohexylpropan-2-amine. (n.d.). PubChem.
  • Rapid sample pre-treatment prior to GC-MS and GC-MS/MS urinary toxicological screening. (2012). Talanta, 101, 299-306.
  • Simultaneous Determination of 25 Common Pharmaceuticals in Whole Blood Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry. (n.d.).
  • (-)-Norephedrine. (n.d.). NIST WebBook.
  • The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. (2022). Molecules, 27(24), 8963.
  • Propylhexedrine. (n.d.). In PsychonautWiki. Retrieved February 16, 2026, from [Link]

  • 1-Cyclohexylpropan-1-amine. (n.d.). PubChem.
  • 2-Cyclohexyl-1-propan-2-ylcyclopropan-1-amine. (n.d.). PubChem.

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Foundational

Propylhexedrine vs. Norpropylhexedrine: A Comprehensive Technical Analysis for Research Professionals

Abstract: This in-depth technical guide offers a comparative analysis of propylhexedrine and its principal active metabolite, norpropylhexedrine. Tailored for researchers, scientists, and professionals in drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This in-depth technical guide offers a comparative analysis of propylhexedrine and its principal active metabolite, norpropylhexedrine. Tailored for researchers, scientists, and professionals in drug development, this document clarifies the essential distinctions in their chemical structures, pharmacokinetic and pharmacodynamic profiles, and the nuances of their analytical detection. By integrating data from peer-reviewed sources and established methodologies, this guide serves as an authoritative resource for understanding the intricate relationship between the parent drug and its metabolite, aiming to facilitate advanced research and development in pharmacology and toxicology.

Introduction: The Critical Need to Differentiate Parent Drug from Metabolite

Propylhexedrine is a synthetic sympathomimetic amine and the active ingredient in the over-the-counter nasal decongestant Benzedrex®. While its intended use is for the temporary relief of nasal congestion, its structural similarity to amphetamine has led to its misuse as a stimulant.[1][2] A thorough understanding of propylhexedrine's metabolic pathway is crucial for toxicological screening, clinical diagnostics, and forensic analysis. The primary metabolic route is N-demethylation, which results in the formation of norpropylhexedrine, an active metabolite that contributes to the drug's overall pharmacological effects.[1][3][4] This guide will dissect the key differences between these two compounds, providing a robust technical foundation for their individual and comparative study.

Chemical and Physical Properties: A Tale of Two Structures

The core difference between propylhexedrine and norpropylhexedrine is the presence of a single methyl group on the amine. This seemingly minor structural variance significantly impacts their physicochemical properties and, by extension, their biological activity.

Propylhexedrine:

  • Chemical Name: (±)-1-cyclohexyl-N-methyl-2-propanamine[3]

  • Molecular Formula: C₁₀H₂₁N[3]

  • Molar Mass: 155.285 g/mol [3]

  • Structure: A cyclohexane ring attached to a propane backbone with a secondary amine, characterized by a methyl group on the nitrogen atom.

Norpropylhexedrine:

  • Chemical Name: (±)-1-cyclohexyl-2-propanamine

  • Molecular Formula: C₉H₁₉N

  • Molar Mass: Approximately 141.26 g/mol

  • Structure: Identical to propylhexedrine but lacks the N-methyl group, resulting in a primary amine.

This structural difference influences key properties such as polarity and basicity, which in turn dictate their absorption, distribution, metabolism, and excretion (ADME) profiles.

G cluster_propylhexedrine Propylhexedrine cluster_norpropylhexedrine Norpropylhexedrine p_structure C₁₀H₂₁N (Secondary Amine) n_structure C₉H₁₉N (Primary Amine) p_structure->n_structure N-demethylation (Liver Metabolism) p_name (±)-1-cyclohexyl-N-methyl-2-propanamine n_name (±)-1-cyclohexyl-2-propanamine

Figure 1: Chemical structures and the metabolic conversion of propylhexedrine to norpropylhexedrine.

Pharmacokinetics: A Comparative Journey Through the Body

The pharmacokinetic profiles of propylhexedrine and its metabolite, norpropylhexedrine, determine the onset, duration, and intensity of their physiological effects. The metabolic conversion is a key determinant of the overall pharmacological impact.

ParameterPropylhexedrineNorpropylhexedrineSignificance for Researchers
Absorption Rapidly absorbed following oral or intranasal administration.Formed via hepatic metabolism of propylhexedrine.[4][5]The route of administration of the parent drug will influence the rate of appearance of the metabolite.
Metabolism Primarily metabolized in the liver, likely by Cytochrome P450 enzymes, through N-demethylation to form norpropylhexedrine.[1][3][5] Other minor metabolites include cyclohexylacetoxime and 4-hydroxypropylhexedrine.[1][4][6]As a metabolite, it undergoes further metabolism, likely through hydroxylation and subsequent conjugation, prior to excretion.The rate of metabolism dictates the duration of action and the relative plasma concentrations of the parent drug versus its active metabolite.
Elimination Excreted in the urine as both unchanged drug and its various metabolites.[4] The rate of urinary excretion is pH-dependent.Excreted in the urine.[4]Urinary analysis is a primary method for detecting exposure to propylhexedrine and requires differentiation between the parent compound and its metabolites.
Half-life Approximately 2.5 to 6.5 hours, with variability based on urinary pH.[1]The half-life is not well-established but is presumed to be longer than that of propylhexedrine, potentially prolonging the overall stimulant effect.The extended presence of an active metabolite like norpropylhexedrine can lead to a sustained pharmacological effect, which is a critical consideration in toxicology.

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol outlines a method to determine the rate of propylhexedrine's conversion to norpropylhexedrine in a controlled laboratory setting.

  • Preparation of Liver Microsomes: Obtain cryopreserved human liver microsomes (HLMs) from a reputable commercial supplier. Thaw the HLMs on ice immediately prior to use.

  • Incubation Mixture Formulation: In a microcentrifuge tube, combine the following:

    • Phosphate buffer (pH 7.4)

    • Propylhexedrine (substrate) at a final concentration of 1 µM.

    • HLMs (e.g., at a final protein concentration of 0.5 mg/mL).

  • Initiation of Metabolic Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding a pre-warmed NADPH-regenerating system.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a quenching solution, such as ice-cold acetonitrile containing an appropriate internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the microsomal proteins. Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis: Quantify the concentrations of propylhexedrine and norpropylhexedrine in the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the concentration of propylhexedrine and norpropylhexedrine over time. The rate of disappearance of the parent compound and the rate of appearance of the metabolite can be used to calculate intrinsic clearance.

Pharmacodynamics: Receptor Interactions and Physiological Consequences

Both propylhexedrine and norpropylhexedrine are indirect-acting sympathomimetic amines.[7] They exert their effects by increasing the synaptic concentrations of norepinephrine, dopamine, and to a lesser extent, serotonin.[1][5] This is achieved by promoting the release of these neurotransmitters and inhibiting their reuptake.[5]

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 Transporters NET DAT SERT Monoamines {Norepinephrine | Dopamine | Serotonin} Receptors Postsynaptic Receptors Monoamines->Receptors Binds to Receptors Drug Propylhexedrine / Norpropylhexedrine Drug->VMAT2 Inhibits Vesicular Storage Drug->Transporters Reverses Flow

Figure 2: A simplified diagram illustrating the mechanism of action for sympathomimetic amines like propylhexedrine and norpropylhexedrine.

While both compounds act as alpha-adrenergic receptor agonists, leading to vasoconstriction and the intended decongestant effect, their central nervous system (CNS) stimulant properties are of greater interest from a toxicological and misuse standpoint.[8] It is plausible that the structural difference between propylhexedrine and norpropylhexedrine results in altered affinities for monoamine transporters, which could lead to variations in the balance of neurotransmitter release and reuptake inhibition. This, in turn, may cause subtle differences in the subjective effects experienced by individuals who misuse the drug.

Analytical Considerations: Differentiating Between Structurally Similar Compounds

The accurate differentiation of propylhexedrine from norpropylhexedrine in biological specimens is a critical task for forensic and clinical laboratories. Their close structural similarity presents a significant analytical challenge.

5.1 Sample Preparation

Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are the most common techniques used to isolate these analytes from complex biological matrices like urine and blood. The choice of extraction method depends on the required sensitivity, sample volume, and available instrumentation.

5.2 Chromatographic Separation

Gas chromatography (GC) and liquid chromatography (LC) are the primary methods for separating propylhexedrine and norpropylhexedrine. Due to their similar physicochemical properties, achieving baseline chromatographic separation requires meticulous method development. Chiral separation techniques may also be employed to distinguish between the enantiomers of each compound, which can have different pharmacological potencies.

5.3 Detection and Confirmation

Mass spectrometry (MS) is the definitive technique for the detection and confirmation of propylhexedrine and its metabolites.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method often necessitates derivatization of the analytes to enhance their volatility and improve their chromatographic properties. The resulting mass spectra provide characteristic fragmentation patterns that allow for unambiguous identification.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method due to its high sensitivity and specificity. It allows for the direct analysis of the underivatized compounds and can differentiate between them based on their specific precursor and product ion transitions.

Experimental Protocol: LC-MS/MS Confirmation of Propylhexedrine and Norpropylhexedrine in Urine

  • Sample Preparation (SPE):

    • Condition a mixed-mode SPE cartridge with methanol, followed by deionized water, and then a phosphate buffer (pH 6.0).

    • Load 1 mL of urine, to which an appropriate deuterated internal standard has been added, onto the cartridge.

    • Wash the cartridge with deionized water followed by an acidic wash solution to remove interferences.

    • Dry the cartridge thoroughly under vacuum.

    • Elute the analytes with a suitable organic solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

  • LC Separation:

    • Inject the reconstituted sample onto a C18 reverse-phase LC column.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile).

  • MS/MS Detection:

    • Utilize an electrospray ionization (ESI) source operating in positive ion mode.

    • Monitor for the specific precursor-to-product ion transitions for propylhexedrine, norpropylhexedrine, and the internal standard in multiple reaction monitoring (MRM) mode.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Propylhexedrine156.271.198.1
Norpropylhexedrine142.257.184.1

Conclusion: A Nuanced Distinction with Significant Implications

The difference between propylhexedrine and its primary metabolite, norpropylhexedrine, is far more significant than a single methyl group. This seemingly minor structural modification gives rise to distinct pharmacokinetic and potentially pharmacodynamic profiles that are of critical importance to researchers, clinicians, and forensic toxicologists. The contribution of norpropylhexedrine to the overall pharmacological effect, potentially with a longer half-life, highlights the necessity of developing and utilizing robust analytical methods capable of accurately distinguishing between the parent drug and its active metabolite. A comprehensive understanding of these differences is essential for the correct interpretation of toxicological findings, the effective management of clinical cases of misuse, and the advancement of our knowledge of sympathomimetic amine pharmacology.

References

  • Wikipedia. (n.d.). Propylhexedrine. Retrieved from [Link]

  • PsychonautWiki. (2023, October 25). Propylhexedrine. Retrieved from [Link]

  • Healio. (2025, July 1). Propylhexedrine: Uses, Side Effects & Dosage. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Propylhexedrine?. Retrieved from [Link]

  • Reddit. (2020, July 8). What exactly does Benz metabolize into?. Retrieved from [Link]

  • Medscape. (n.d.). Indication-specific dosing for Benzedrex (propylhexedrine). Retrieved from [Link]

  • Inxight Drugs. (n.d.). PROPYLHEXEDRINE. Retrieved from [Link]

  • Reddit. (2020, January 22). Norpropylhexedrine. Retrieved from [Link]

  • Ríos-González, B., Dell, C. A., & Lioi, J. (2020). Abuse, Toxicology and the Resurgence of Propylhexedrine: A Case Report and Review of Literature. Cureus, 12(10), e10871. [Link]

  • ResearchGate. (n.d.). The single chemical difference between propylhexedrine (top) and methamphetamine (bottom) is the aromatic ring. Retrieved from [Link]

  • Wikipedia. (n.d.). Monoamine releasing agent. Retrieved from [Link]

  • Sinsheimer, J. E., & Stillwell, W. G. (1974). Identification of the major metabolites of propylhexedrine in vivo (in man) and in vitro (in guinea pig and rabbit). Xenobiotica, 4(10), 627–635. [Link]

  • Anderson, R. J. (1986). Propylhexdrine. Drug and alcohol dependence, 17(2-3), 273–278. [Link]

  • U.S. Food and Drug Administration. (2021, April 13). FDA warns that abuse and misuse of the nasal decongestant propylhexedrine causes serious harm. Retrieved from [Link]

  • Nkoua-Gouloubi, G. C., et al. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2021, 5532039. [Link]

  • Scribd. (n.d.). Clandestine Laboratory Extracting Propylhexedrine From. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

High-Pressure Catalytic Hydrogenation of Amphetamine to 2-Cyclohexylethanamine

Disclaimer This document is intended for an audience of researchers, scientists, and drug development professionals. The chemical substances and procedures described herein are for informational and research purposes onl...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer

This document is intended for an audience of researchers, scientists, and drug development professionals. The chemical substances and procedures described herein are for informational and research purposes only. Amphetamine is a controlled substance in many jurisdictions, and its handling, as well as the synthesis of its derivatives, must be conducted in strict compliance with all applicable local, state, and federal laws and regulations. All procedures involving hazardous materials, including high-pressure hydrogen and pyrophoric catalysts, should only be performed by trained personnel in a properly equipped laboratory setting with appropriate engineering controls and personal protective equipment.

Application Note & Protocol: AN-CHEM-027

Abstract

This application note provides a comprehensive guide to the catalytic hydrogenation of the aromatic ring of amphetamine to yield its saturated alicyclic analogue, 2-cyclohexylethanamine (also known as hexahydroamphetamine). The protocol details a robust procedure using a high-pressure reactor and a heterogeneous catalyst, such as Rhodium on alumina or Adam's catalyst (Platinum Dioxide). Key topics covered include the reaction mechanism, detailed operational procedures for a Parr-type hydrogenation apparatus, critical safety considerations, catalyst selection, and methods for product purification and characterization. This guide is designed for chemistry professionals engaged in the synthesis of novel molecular entities for pharmacological research and drug development.

Introduction and Scientific Background

Amphetamine, or α-methylphenethylamine, is a well-known central nervous system stimulant.[1] Modification of its chemical structure is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR) and develop new pharmacological tools or therapeutic candidates.[2] The reduction of the phenyl group in phenethylamines to a cyclohexyl ring removes aromaticity, significantly altering the molecule's steric and electronic properties, which can lead to profound changes in its biological activity.

Catalytic hydrogenation is a powerful and widely used method for the reduction of functional groups, including the saturation of aromatic rings.[3][4] This process involves the addition of hydrogen (H₂) across the double bonds of the benzene ring in the presence of a metal catalyst.[3] While catalysts like Palladium on carbon (Pd/C) are excellent for many reductions, they are often insufficient for the challenging hydrogenation of a benzene ring under mild conditions.[5][6] More active catalysts, such as Rhodium (Rh), Ruthenium (Ru), or Platinum (Pt), are typically required, often in combination with elevated temperature and pressure.[7][8][9]

This protocol will focus on two effective catalysts for this transformation: 5% Rhodium on alumina (Rh/Al₂O₃) and Platinum(IV) oxide (PtO₂, Adam's catalyst).[10][11] Rhodium is a highly active metal for aromatic hydrogenation.[7][12] Adam's catalyst, while a precursor, is reduced in situ by hydrogen to form highly active platinum black, which then catalyzes the reaction.[3][10] The choice of solvent can also influence the reaction; acidic conditions, such as using acetic acid as a solvent, can often enhance the rate of hydrogenation for amine-containing substrates.[10]

Reaction Mechanism and Workflow

The catalytic hydrogenation of an aromatic ring is a heterogeneous reaction that occurs on the surface of the metal catalyst. The generally accepted mechanism involves the following key steps:

  • Adsorption: Both the hydrogen gas and the aromatic substrate (amphetamine) are adsorbed onto the surface of the metal catalyst.

  • Hydrogen Activation: The H-H bond in H₂ is weakened and cleaved, forming reactive metal-hydride species on the catalyst surface.

  • Stepwise Hydrogen Addition: Hydrogen atoms are transferred sequentially from the catalyst surface to the carbons of the adsorbed aromatic ring. This is a multi-step process involving partially hydrogenated intermediates.

  • Desorption: Once fully saturated, the product molecule (2-cyclohexylethanamine) has a weaker affinity for the catalyst surface and is desorbed back into the solution, freeing the catalytic site for another cycle.

The overall workflow for this synthesis is depicted below.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Purification cluster_analysis Analysis Phase prep_reagents Reagent & Solvent Preparation prep_reactor Reactor Assembly & Leak Testing prep_reagents->prep_reactor Load Reactor reaction_purge Inert Gas Purge (e.g., N2 or Ar) reaction_h2 Introduce H2 Gas Set Pressure reaction_purge->reaction_h2 reaction_run Heat & Agitate (Monitor H2 uptake) reaction_h2->reaction_run workup_cool Cool & Vent Reactor reaction_run->workup_cool workup_filter Filter Catalyst (Inert Atmosphere) workup_cool->workup_filter workup_extract Basify & Extract Product workup_filter->workup_extract workup_purify Distillation or Chromatography workup_extract->workup_purify analysis_char Characterization (NMR, MS, IR) workup_purify->analysis_char

Figure 1. General experimental workflow.

Mandatory Safety Precautions

High-pressure hydrogenation is an inherently hazardous procedure. Strict adherence to safety protocols is non-negotiable.[13]

  • Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air (LEL 4%, UEL 75%). All operations must be conducted in a certified, explosion-proof chemical fume hood or a designated high-pressure bay.[13][14] Ensure excellent ventilation and eliminate all potential ignition sources (sparks, static electricity, hot surfaces).[13][15]

  • High-Pressure Equipment: Use only certified high-pressure reactors (e.g., Parr or Autoclave Engineers).[15] Regularly inspect the vessel, fittings, and gauges for signs of wear or damage. Always perform a leak test with an inert gas (Nitrogen or Argon) before introducing hydrogen.[15] The reactor should be operated behind a blast shield.[14]

  • Pyrophoric Catalysts: Hydrogen-charged catalysts (especially Pt, Pd, Rh, and Raney Ni) are pyrophoric and can ignite spontaneously upon exposure to air.[14][16] The catalyst must be filtered under an inert atmosphere (e.g., a blanket of N₂ or Ar). Never allow the filtered catalyst cake to dry in the open air.[13] Quench spent catalyst carefully by suspending it in a large volume of water before disposal.

  • Reagent Hazards: Amphetamine is a controlled substance and a potent stimulant. Handle with appropriate PPE (gloves, lab coat, safety glasses). 2-Cyclohexylethanamine is a corrosive amine.[17] Handle in a fume hood and avoid contact.

  • Personal Protective Equipment (PPE): At a minimum, a flame-retardant lab coat, safety glasses with side shields, and chemical-resistant gloves are required.[18] Antistatic footwear is recommended.[15]

Detailed Experimental Protocol

This protocol describes the hydrogenation using a 500 mL Parr-type high-pressure reactor. Adjust quantities proportionally for different scales.

Reagents and Equipment
Reagent / EquipmentDetailsPurpose
Starting Material Amphetamine (freebase or salt)Substrate for hydrogenation
Catalyst Option 1 5% Rhodium on Alumina (Rh/Al₂O₃)Heterogeneous catalyst[11]
Catalyst Option 2 Platinum(IV) Oxide (PtO₂, Adam's)Catalyst precursor[10][16]
Solvent Option 1 Glacial Acetic Acid (AcOH)Enhances reaction rate[10]
Solvent Option 2 Methanol (MeOH) or Ethanol (EtOH)Alternative polar solvent
Gases Hydrogen (H₂, UHP), Nitrogen (N₂, high purity)Reactant and inert gas
Work-up Reagents Sodium Hydroxide (NaOH), Dichloromethane (DCM) or Diethyl Ether (Et₂O), Celite® 545, Anhydrous MgSO₄ or Na₂SO₄For neutralization, extraction, filtration, and drying
Apparatus 500 mL Parr hydrogenation apparatus (or equivalent), glass liner, mechanical stirrer, gas regulators, stainless steel tubing, Büchner funnel, filtration flaskHigh-pressure reaction setup
Reaction Setup and Execution

The following procedure should be performed inside a certified chemical fume hood.[18]

  • Reactor Preparation: Ensure the reactor vessel and glass liner are clean and dry. Check that all fittings and valves are in good condition. Assemble the reactor head with the stirrer, gas lines, and thermocouple.

  • Loading the Reactor:

    • Place a magnetic stir bar (if using magnetic stirring) or the mechanical stirrer shaft into the glass liner.

    • To the liner, add the catalyst first.[19] For a 10g scale of amphetamine, use ~1.0 g of 5% Rh/Al₂O₃ or ~0.5 g of PtO₂.

    • Add 150-200 mL of the chosen solvent (e.g., glacial acetic acid).

    • Add the amphetamine substrate (e.g., 10.0 g).

    • Note on Substrate Form: If using a salt form (e.g., amphetamine sulfate), it will readily dissolve in acetic acid. If using the freebase in an alcohol solvent, it will also work well.

  • Sealing and Leak Testing:

    • Place the liner into the steel reactor body.

    • Carefully lower the reactor head and seal the reactor according to the manufacturer's instructions, ensuring bolts are tightened evenly in a star pattern.[15]

    • Close the hydrogen inlet and vent valves. Pressurize the reactor with nitrogen to ~500 psi. Monitor the pressure gauge for 15-20 minutes. A stable pressure indicates no leaks.[15] If pressure drops, locate and fix the leak before proceeding.

  • Inert Gas Purging:

    • Carefully vent the nitrogen pressure.

    • Pressurize with nitrogen to ~50 psi and vent again. Repeat this cycle 3-5 times to remove all oxygen from the headspace.[13]

  • Hydrogenation:

    • After the final nitrogen vent, evacuate the vessel briefly if possible.

    • Introduce hydrogen gas to the desired pressure. A typical starting point is 800-1000 psi.

    • Close the main H₂ cylinder valve for safety.[19] The reaction can be monitored by the pressure drop from the reactor's internal gauge or a secondary reservoir tank.

    • Begin vigorous stirring (~1000 RPM) and start heating to the target temperature (e.g., 60-80 °C). Caution: The reaction is exothermic; control the heating rate carefully.[13]

    • The reaction is complete when hydrogen uptake ceases (the pressure gauge remains stable). This can take several hours to overnight, depending on the catalyst, substrate purity, and conditions.

Reaction Work-up and Product Isolation
  • Cooldown and Venting: Stop the heating and allow the reactor to cool to room temperature. Stop the stirrer.

  • Hydrogen Purge: Vent the excess hydrogen pressure through a dedicated line to the back of the fume hood.[15] Purge the reactor headspace 3-5 times with nitrogen to remove all residual hydrogen.

  • Catalyst Filtration (Critical Step):

    • Carefully open the reactor in the fume hood.

    • Prepare a Büchner funnel with a pad of Celite® over filter paper.

    • Under a gentle stream of nitrogen , quickly filter the reaction mixture through the Celite pad to remove the catalyst. The Celite prevents the fine catalyst particles from clogging the filter paper and reduces the fire risk.[19]

    • Rinse the reactor and the filter cake with a small amount of the reaction solvent to ensure complete transfer.

    • Immediately place the funnel containing the pyrophoric catalyst into a beaker of water to quench it.

  • Product Isolation:

    • Transfer the filtrate to a large beaker or flask placed in an ice bath.

    • Slowly and carefully neutralize the acidic solution by adding a concentrated aqueous solution of sodium hydroxide (e.g., 10 M NaOH) until the pH is >12. This step is highly exothermic.

    • Transfer the basified aqueous mixture to a separatory funnel.

    • Extract the aqueous layer 3 times with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude 2-cyclohexylethanamine as an oil.

  • Purification: The crude product can be purified by vacuum distillation to yield a clear, colorless liquid.

G Amphetamine Hexahydroamphetamine Amphetamine->Hexahydroamphetamine H₂ (800-1000 psi) Catalyst (Rh/Al₂O₃ or PtO₂) Solvent (AcOH or MeOH), 60-80°C

Figure 2. Reaction scheme for the hydrogenation of amphetamine.

Characterization of 2-Cyclohexylethanamine

The identity and purity of the final product should be confirmed by standard analytical techniques.

PropertyExpected Value / Observation
Chemical Formula C₈H₁₇N[20]
Molecular Weight 127.23 g/mol [17][20]
Appearance Colorless to pale yellow liquid
Boiling Point ~170 °C @ 760 mmHg[20]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~2.6-2.8 (t, 2H, -CH₂-NH₂), ~1.6-1.8 (m, 5H, cyclohexyl), ~1.4-1.5 (q, 2H, -CH₂-CH₂-NH₂), ~1.0-1.3 (m, 6H, cyclohexyl + NH₂), ~0.8-1.0 (m, 2H, cyclohexyl)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~41.5 (-CH₂-NH₂), ~38.1 (-CH₂-CH₂-NH₂), ~34.0 (cyclohexyl CH), ~33.5 (cyclohexyl CH₂), ~26.8 (cyclohexyl CH₂), ~26.4 (cyclohexyl CH₂)
Mass Spec (EI) m/z: 127 (M⁺), 112, 98, 84, 81, 67, 56, 44, 30 (base peak, [CH₂NH₂]⁺)
IR (neat, cm⁻¹) ~3360, 3280 (N-H stretch), 2920, 2850 (C-H stretch), 1590 (N-H bend), 1450 (C-H bend)

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Catalyst poisoning (e.g., by sulfur compounds).2. Insufficient catalyst loading.3. Insufficient H₂ pressure or temperature.4. Poor agitation.1. Purify starting material. Use a higher catalyst loading.2. Increase catalyst amount (e.g., from 5 mol% to 10 mol%).3. Increase pressure and/or temperature within safe limits of the reactor.4. Ensure stirring is vigorous enough to suspend the catalyst.
Low Yield 1. Product loss during work-up.2. Incomplete extraction from the aqueous phase.1. Ensure careful transfers. Use a continuous extractor for difficult extractions.2. Perform more extractions (4-5 times) or use a different solvent. Ensure aqueous phase is strongly basic (pH >12).
Product is Dark/Colored Formation of degradation byproducts.Purify by vacuum distillation. Ensure the reaction is not overheated.
Catalyst Ignites During Filtration Premature exposure of the activated catalyst to air.Ensure a constant, gentle stream of inert gas (N₂ or Ar) blankets the filter funnel during the entire filtration process. Work quickly. Do not use vacuum filtration without an inert gas bleed.

References

  • Adams' catalyst - Wikipedia. (n.d.). Retrieved February 16, 2026, from [Link]

  • Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. (n.d.). Retrieved February 16, 2026, from [Link]

  • Synthesis of Phenethylamines by Hydrogenation of ß-Nitrostyrenes. (n.d.). Designer-drug.com. Retrieved February 16, 2026, from [Link]

  • Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes. (n.d.). Rhodium.ws. Retrieved February 16, 2026, from [Link]

  • Catalytic Hydrogenation. (2017, November 6). Chemistry LibreTexts. Retrieved February 16, 2026, from [Link]

  • Catalytic Hydrogenation. (2021, July 5). Chemistry LibreTexts. Retrieved February 16, 2026, from [Link]

  • 5% Rhodium on alumina catalyst. (n.d.). Johnson Matthey. Retrieved February 16, 2026, from [Link]

  • HYDROGENATION | FACT SHEET. (2023, July 15). Stanford Environmental Health & Safety. Retrieved February 16, 2026, from [Link]

  • The Art of Heterogeneous Catalytic Hydrogenation - Part 1. (n.d.). University of Illinois. Retrieved February 16, 2026, from [Link]

  • Parr Hydrogenation Apparatus Safety procedure. (2022, March 20). Weizmann Institute of Science. Retrieved February 16, 2026, from [Link]

  • Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes. (n.d.). Rhodium.ws. Retrieved February 16, 2026, from [Link]

  • An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans. (n.d.). Royal Society of Chemistry. Retrieved February 16, 2026, from [Link]

  • Rhodium on alumina catalyst supplier. (n.d.). Princeton Powder. Retrieved February 16, 2026, from [Link]

  • Pelisson, et al. (2016). Catalytic reduction of aromatic ring in aqueous medium. Google Patents. US10618878B1.
  • Cyclohexane Ring Opening on Alumina-Supported Rh and Ir Nanoparticles. (2007, January 23). Energy & Fuels. ACS Publications. Retrieved February 16, 2026, from [Link]

  • Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source. (2022, December 5). MDPI. Retrieved February 16, 2026, from [Link]

  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Retrieved February 16, 2026, from [Link]

  • Catalytic C-H activation of phenylethylamines or benzylamines and their annulation with allenes. (2014, October 17). PubMed. Retrieved February 16, 2026, from [Link]

  • The hydrogenation of mandelonitrile over a Pd/C catalyst: towards a mechanistic understanding. (2019, August 21). RSC Publishing. Retrieved February 16, 2026, from [Link]

  • Hydrogenation Reactions. (2012, March 6). University of Pittsburgh. Retrieved February 16, 2026, from [Link]

  • 2-Cyclohexylethylamine. (n.d.). LookChem. Retrieved February 16, 2026, from [Link]

  • Hazards associated with laboratory scale hydrogenations. (2016, July/August). Journal of Chemical Health & Safety. UW-Madison Chemistry. Retrieved February 16, 2026, from [Link]

  • 2-cyclohexylethanamine. (n.d.). Stenutz. Retrieved February 16, 2026, from [Link]

  • Process for the preparation of 2-(1-cyclohexenyl)ethylamine. (n.d.). Google Patents. EP0623586B1.
  • 2-Cyclohexylethylamine. (n.d.). PubChem. Retrieved February 16, 2026, from [Link]

  • Method of increasing hydrogenation rate of aromatic amines. (n.d.). Google Patents. US5550294A.
  • Human prostaglandin H synthase (hPHS)-1 and hPHS-2 in amphetamine analog bioactivation, DNA oxidation, and cytotoxicity. (2011, March 15). PubMed. Retrieved February 16, 2026, from [Link]

  • Amphetamine. (n.d.). PubChem. Retrieved February 16, 2026, from [Link]

  • Hydrogenation of aromatic amines to alicyclic amines using a lithium aluminate-based catalyst. (n.d.). Google Patents. US20070066849A1.

Sources

Application

Application Note: GC-MS Confirmation of Norpropylhexedrine via TFAA Derivatization

Here is a detailed Application Note and Protocol for the GC-MS derivatization of norpropylhexedrine using Trifluoroacetic Anhydride (TFAA). Differentiating Cyclohexylamines from Amphetamines in Forensic Toxicology Abstra...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol for the GC-MS derivatization of norpropylhexedrine using Trifluoroacetic Anhydride (TFAA).

Differentiating Cyclohexylamines from Amphetamines in Forensic Toxicology

Abstract & Scientific Rationale

The abuse of propylhexedrine (Hexahydro-desoxyephedrine), a potent


-adrenergic agonist found in over-the-counter nasal decongestants, presents a unique analytical challenge. Its primary metabolite, norpropylhexedrine , is structurally analogous to amphetamine, differing only by the saturation of the aromatic ring (cyclohexyl vs. phenyl).

Standard immunoassays often cross-react, yielding false positives for amphetamines. Furthermore, in Gas Chromatography-Mass Spectrometry (GC-MS), underivatized amines exhibit poor chromatographic peak shape due to active site adsorption.

Why TFAA? Acylation with Trifluoroacetic Anhydride (TFAA) is the preferred derivatization strategy for three reasons:

  • Chromatographic Stability: It converts polar amines into volatile, non-polar amides, eliminating peak tailing.

  • Structural Elucidation: It introduces a fluoro-tag that stabilizes specific fragmentation ions.

  • Differentiation: While the base peak ions of TFA-derivatized norpropylhexedrine and amphetamine are identical (m/z 140) due to

    
    -cleavage losing the ring moiety, the molecular ions  differ by exactly 6 Da (237 vs. 231). This protocol focuses on preserving the molecular ion for definitive identification.
    

Chemical Mechanism & Fragmentation

Understanding the reaction is vital for troubleshooting low yields. TFAA reacts with the primary amine of norpropylhexedrine to form an N-trifluoroacetyl amide.

Reaction Scheme

The reaction replaces the labile hydrogen on the nitrogen with a trifluoroacetyl group.[1]

ReactionMechanism Substrate Norpropylhexedrine (Primary Amine) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Reagent TFAA (Trifluoroacetic Anhydride) Reagent->Intermediate Product N-TFA-Norpropylhexedrine (Amide) Intermediate->Product Elimination Byproduct Trifluoroacetic Acid (Remove via Evap) Intermediate->Byproduct

Figure 1: Acylation mechanism of norpropylhexedrine with TFAA.

Fragmentation Logic (The "Trap")

In Electron Ionization (EI), phenethylamines and their saturated analogs undergo


-cleavage . The bond between the 

-carbon and the ring-carbon breaks.
  • Amphetamine-TFA: Loss of Benzyl radical (

    
    ). Charge remains on the nitrogen fragment: 
    
    
    
    .
  • Norpropylhexedrine-TFA: Loss of Cyclohexylmethyl radical (

    
    ). Charge remains on the nitrogen fragment: 
    
    
    
    .

Critical Insight: Because the ring is lost in the dominant fragmentation event, the base peaks are identical. You must monitor the molecular ion (


) or the ring-retained fragments to distinguish them.

Materials & Reagents

  • Reference Standard: Norpropylhexedrine HCl (1 mg/mL in Methanol).

  • Internal Standard: Propylhexedrine-d3 or Methamphetamine-d5.

  • Derivatizing Reagent: Trifluoroacetic Anhydride (TFAA) (Sigma-Aldrich, >99%).

  • Solvents: Ethyl Acetate (Anhydrous), Hexane (HPLC Grade).

  • Buffer: 0.1 M Carbonate Buffer (pH 10.5).

  • Equipment: Dry block heater, Nitrogen evaporator, GC vials with PTFE-lined caps.

Experimental Protocol

Phase 1: Extraction (Liquid-Liquid)

Rationale: Amines must be in their free-base form to be extracted into organic solvent and to react with TFAA.

  • Aliquot: Transfer 200

    
    L of urine/sample into a glass centrifuge tube.
    
  • Spike: Add 25

    
    L of Internal Standard solution.
    
  • Alkalinize: Add 200

    
    L of 0.1 M Carbonate Buffer (pH 10.5). Vortex for 10 seconds.
    
    • Note: Ensure pH > 10. pKa of norpropylhexedrine is

      
       10.
      
  • Extract: Add 1.0 mL of Hexane:Ethyl Acetate (90:10).

  • Agitate: Rotate/shake for 10 minutes. Centrifuge at 3000 rpm for 5 minutes.

  • Transfer: Transfer the upper organic layer to a clean glass vial.

Phase 2: Derivatization

Rationale: TFAA is moisture sensitive. Acid byproducts can damage the GC column.[2][3]

  • Evaporate: Evaporate the organic layer to dryness under a stream of nitrogen at 40°C.

    • Caution: Do not over-dry or use high heat; free base amines are volatile.

  • Reconstitute: Add 50

    
    L Ethyl Acetate and 50 
    
    
    
    L TFAA .
    • Tip: Capping the vial immediately is critical.

  • Incubate: Heat at 65°C for 20 minutes .

  • Dry Down (Crucial Step): Evaporate to dryness under nitrogen at 40°C.

    • Why? This removes the excess TFAA and the Trifluoroacetic acid byproduct, which causes column bleed and peak tailing.

  • Final Solvent: Reconstitute in 100

    
    L Ethyl Acetate. Transfer to autosampler vial.
    
Phase 3: GC-MS Acquisition
  • Column: DB-5MS or ZB-5MS (30m

    
     0.25mm 
    
    
    
    0.25
    
    
    m).
  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium, 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 70°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 3 min.

  • MS Source: 230°C, Quadrupole: 150°C.

  • Acquisition: Scan mode (m/z 40–450) for ID; SIM mode for quantification.

Data Interpretation & Validation

Diagnostic Ions Table

Use this table to program SIM methods and confirm identity.

AnalyteDerivativeMolecular Ion (

)
Base Peak (100%)Secondary Ion
Norpropylhexedrine TFA237 140 113
Amphetamine TFA231 140 118
Propylhexedrine TFA251 154 113
Methamphetamine TFA245 154 118
Analytical Workflow Diagram

Workflow cluster_0 Sample Prep cluster_1 Derivatization cluster_2 Analysis Step1 Alkaline Extraction (pH 10.5, Hexane/EtAc) Step2 Evaporation (N2, 40°C) Step1->Step2 Step3 Add TFAA (50µL) Incubate 65°C, 20 min Step2->Step3 Step4 Evaporate to Dryness (Remove Acid Byproduct) Step3->Step4 Step5 Reconstitute (Ethyl Acetate) Step4->Step5 Step6 GC-MS Injection (Splitless, DB-5MS) Step5->Step6 Decision Check Molecular Ion (m/z 237 vs 231) Step6->Decision

Figure 2: Optimized analytical workflow for Norpropylhexedrine detection.

Troubleshooting & Quality Control

  • Missing Molecular Ion:

    • Cause: Ionization energy (70eV) is too high or source temperature is too high.

    • Fix: Lower source temp to 200°C. While

      
      -cleavage is dominant, the 
      
      
      
      at m/z 237 should be visible (approx 1-5% abundance).
  • Peak Tailing:

    • Cause: Incomplete derivatization or moisture in the system. TFAA hydrolyzes into TFA, which is not a derivatizing agent.

    • Fix: Ensure reagents are fresh. Use anhydrous ethyl acetate.

  • Ghost Peaks (m/z 69, 97):

    • Cause: Residual TFAA/TFA in the sample.

    • Fix: Increase the duration of the "Dry Down" step (Phase 2, Step 4).

References

  • Forrester, M. B. (2020). Abuse, Toxicology and the Resurgence of Propylhexedrine: A Case Report and Review of Literature. National Institutes of Health (PMC). Link

  • Sigma-Aldrich. (2023). Product Information: Trifluoroacetic anhydride (TFAA) Derivatization Protocol. Link

  • BenchChem. (2025).[4] Application Notes and Protocols for the Derivatization of Cyclohexylamines. Link

  • Agilent Technologies. (2019).[5][6] Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. Link

  • ResearchGate. (2012). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine and Analogs. Link

Sources

Method

Application Note: A Validated Protocol for the Synthesis and Purification of 1-Cyclohexylpropan-2-amine Hydrochloride

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 1-cyclohexylpropan-2-amine and its subsequent conversion to the stable hydrochloride salt. The synthesis is achieved through a o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 1-cyclohexylpropan-2-amine and its subsequent conversion to the stable hydrochloride salt. The synthesis is achieved through a one-pot reductive amination of 1-cyclohexyl-2-propanone using ammonium acetate as the amine source and sodium cyanoborohydride as the reducing agent. This method is noted for its operational simplicity and efficiency. Following the synthesis of the free base, this guide details the procedure for its conversion into the hydrochloride salt, a common strategy to improve the compound's stability and handling characteristics. The protocol includes methods for purification via recrystallization and characterization to ensure the final product's identity and purity, making it suitable for researchers in synthetic chemistry and drug development.

Introduction and Scientific Rationale

1-Cyclohexylpropan-2-amine is a primary amine featuring a cyclohexane moiety. While this specific compound serves as an excellent model for synthetic protocols, its structural motifs are relevant in medicinal chemistry. The preparation of such amines is a fundamental task in organic synthesis.

The chosen synthetic strategy is the Borch reductive amination .[1] This powerful and widely-used method allows for the conversion of a ketone (1-cyclohexyl-2-propanone) into an amine in a single reaction vessel.[1][2] The reaction proceeds through the in-situ formation of an imine intermediate from the ketone and an amine source (in this case, ammonia from ammonium acetate), which is then immediately reduced to the target amine.[3][4][5]

Causality of Reagent Selection:

  • Amine Source: Ammonium acetate serves as a convenient, solid source of ammonia in a slightly acidic medium, which is ideal for catalyzing imine formation.[1][5]

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is the reductant of choice for this one-pot reaction.[6][7] Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH₃CN is mild enough that it selectively reduces the protonated imine (iminium ion) intermediate much faster than it reduces the starting ketone.[3][6][7] This selectivity is crucial for the success of a one-pot procedure, preventing the premature reduction of the ketone to an alcohol.[6]

  • Salt Formation: Primary amines are often converted to their hydrochloride salts to enhance stability, increase the melting point, and improve handling characteristics. Amine hydrochlorides are typically crystalline solids that are less volatile and less susceptible to air oxidation than their corresponding free bases.[8]

Overall Reaction Scheme

Reaction scheme for the synthesis of 1-cyclohexylpropan-2-amine hydrochloride

Figure 1. Synthesis of 1-cyclohexylpropan-2-amine hydrochloride via reductive amination of 1-cyclohexyl-2-propanone.

Experimental Protocols

PART A: Synthesis of 1-Cyclohexylpropan-2-amine (Free Base)

Materials and Equipment:

  • 1-Cyclohexyl-2-propanone

  • Ammonium Acetate (NH₄OAc)

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with magnetic stir bar

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-cyclohexyl-2-propanone (1.0 eq). Dissolve the ketone in 100 mL of anhydrous methanol.

  • Addition of Amine Source: Add ammonium acetate (3.0 eq) to the solution. Stir at room temperature for 30 minutes. The ammonium acetate provides the ammonia necessary for imine formation and helps maintain a suitable pH for the reaction.[1]

  • Addition of Reducing Agent: Carefully add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes. Caution: NaBH₃CN is highly toxic and can release hydrogen cyanide gas upon contact with strong acids.[9][10][11][12] Handle only in a well-ventilated fume hood with appropriate personal protective equipment. The reaction is mildly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS by observing the disappearance of the starting ketone.

  • Work-up - Quenching and Solvent Removal: Carefully pour the reaction mixture into 100 mL of water. Concentrate the mixture using a rotary evaporator to remove the methanol.

  • Work-up - Basification and Extraction: Adjust the pH of the remaining aqueous solution to >11 with 1 M NaOH solution. This step deprotonates the ammonium salt of the product, liberating the free amine for extraction. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Work-up - Washing and Drying: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 1-cyclohexylpropan-2-amine as an oil. The product can be used directly in the next step or purified by distillation if necessary.

PART B: Preparation and Purification of Hydrochloride Salt

Materials and Equipment:

  • Crude 1-cyclohexylpropan-2-amine (from Part A)

  • Diethyl ether (Et₂O), anhydrous

  • 2 M HCl in Diethyl Ether (or concentrated HCl)

  • Isopropanol (IPA)

  • Acetone

  • Beaker or Erlenmeyer flask

  • Büchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve the crude amine from Part A in a minimum amount of anhydrous diethyl ether in a beaker. A common ratio is 1 g of amine per 10-20 mL of ether.

  • Salt Formation: While stirring vigorously, add a 2 M solution of HCl in diethyl ether dropwise. A white precipitate of the hydrochloride salt will form immediately. Continue adding the HCl solution until no further precipitation is observed. A slight excess ensures complete conversion.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with a small amount of cold diethyl ether to remove any soluble impurities.

  • Recrystallization (Purification): Transfer the crude hydrochloride salt to a clean flask. Add a minimal amount of hot isopropanol to dissolve the solid completely. If the salt is too soluble in isopropanol, a mixture of isopropanol and acetone can be effective.[13] Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold acetone, and dry under vacuum at 40-50 °C to a constant weight.

Data Presentation and Characterization

Quantitative Data Summary
Parameter1-Cyclohexyl-2-propanoneAmmonium AcetateNaBH₃CN1-Cyclohexylpropan-2-amine HCl
Molar Mass ( g/mol ) 140.2277.0862.84177.72
Equivalents 1.03.01.5-
Typical Yield ---75-85% (overall)
Appearance Colorless liquidWhite solidWhite solidWhite crystalline solid
Molecular Formula C₉H₁₆OC₂H₇NO₂CH₃BNNaC₉H₂₀ClN
Expected Characterization Data
  • ¹H NMR (400 MHz, D₂O): δ ~3.3-3.5 (m, 1H, CH-N), ~2.9-3.1 (m, 2H, CH₂), ~1.6-1.8 (m, 5H, cyclohexyl), ~1.2-1.4 (m, 6H, cyclohexyl + CH₃), ~0.9-1.1 (m, 2H, cyclohexyl).

  • Melting Point: A sharp melting point is indicative of high purity. The literature value should be consulted upon synthesis.

  • FT-IR (KBr, cm⁻¹): Broad peak ~2400-3000 (N-H stretch of ammonium salt), ~2925, 2850 (C-H stretch), ~1600, 1500 (N-H bend).

Workflow Visualizations

Overall Synthesis Workflow

SynthesisWorkflow cluster_part_a PART A: Free Base Synthesis cluster_part_b PART B: Hydrochloride Salt Formation & Purification A_Start 1. Dissolve Ketone in Methanol A_Amine 2. Add NH4OAc (Amine Source) A_Start->A_Amine A_Reduce 3. Add NaBH3CN (Reduction) A_Amine->A_Reduce A_React 4. Stir 24h at RT A_Reduce->A_React A_Workup 5. Aqueous Work-up (Quench, Extract) A_React->A_Workup A_Product Crude Amine (Oil) A_Workup->A_Product B_Dissolve 6. Dissolve Amine in Diethyl Ether A_Product->B_Dissolve B_Precipitate 7. Add HCl/Ether (Precipitation) B_Dissolve->B_Precipitate B_Filter 8. Isolate Crude Salt B_Precipitate->B_Filter B_Recrystal 9. Recrystallize (Isopropanol/Acetone) B_Filter->B_Recrystal B_Final Pure 1-Cyclohexylpropan-2-amine HCl B_Recrystal->B_Final

Caption: High-level workflow from starting materials to purified hydrochloride salt.

Purification and Isolation Workflow

PurificationWorkflow Workup Workup CrudeOil Crude Amine Oil Workup->CrudeOil SaltFormation Salt Formation Dissolve in Et2O Add HCl/Et2O Filter Precipitate CrudeOil->SaltFormation CrudeSalt Crude HCl Salt SaltFormation->CrudeSalt Recrystallization Recrystallization Dissolve in hot IPA Cool Slowly Filter Crystals Wash with Acetone Dry under Vacuum CrudeSalt->Recrystallization PureProduct Pure Crystalline HCl Salt Recrystallization->PureProduct

Caption: Detailed workflow for the purification and isolation stages.

Safety and Handling

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent is highly toxic if swallowed, inhaled, or in contact with skin.[10] It can release highly toxic hydrogen cyanide gas upon contact with acids.[11] All manipulations must be performed in a certified chemical fume hood. Wear appropriate PPE, including gloves, safety goggles, and a lab coat.

  • Solvents: Methanol, dichloromethane, and diethyl ether are flammable and volatile. Handle away from ignition sources.

  • Hydrochloric Acid: Concentrated HCl and its solutions are corrosive. Handle with care to avoid skin and eye contact.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

References

  • Organic Chemistry Tutor. Reductive Amination. [Link]

  • ACS Catalysis. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. [Link]

  • Chemistry Steps. (2024). Reductive Amination. [Link]

  • Wikipedia. Reductive amination. [Link]

  • The Ohio State University, Department of Chemistry. Sodium Cyanoborohydride SOP. [Link]

  • Reddit. (2017). Can someone please explain reductive amination. [Link]

  • Carl Roth. (2024). 111620 - Sodium cyanoborohydride - Safety Data Sheet. [Link]

  • Sciencemadness Discussion Board. (2020). Converting Amine Sulfate into Amine Hydrochloride ?. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow. [Link]

  • Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem. [Link]

  • Reddit. (2023). Hydrochloride salt of amine. [Link]

  • ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • PubChem. 1-Cyclohexylpropan-2-amine. [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. [Link]

  • Tetrahedron Letters. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without ne. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Google Patents. EP0037777B1 - Process for preparation of cycloalcoyl propanol amines useful as medicine.
  • Journal of the American Chemical Society. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Google Patents. EP2436381A1 - Crystallization of hydrohalides of pharmaceutical compounds.

Sources

Application

Application Note: Chiral Separation of Norpropylhexedrine Enantiomers via HPLC

Introduction & Scientific Context Norpropylhexedrine (1-cyclohexyl-2-aminopropane) is the major N-desmethyl metabolite of propylhexedrine (Benzedrex), a sympathomimetic amine structurally analogous to methamphetamine. Un...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Norpropylhexedrine (1-cyclohexyl-2-aminopropane) is the major N-desmethyl metabolite of propylhexedrine (Benzedrex), a sympathomimetic amine structurally analogous to methamphetamine. Unlike methamphetamine, which possesses a phenyl ring, propylhexedrine and its metabolites contain a cyclohexyl ring.

The Analytical Challenge

The analysis of norpropylhexedrine presents two distinct challenges that standard chiral protocols for amphetamines often fail to address:

  • Lack of Chromophore: The saturated cyclohexyl ring does not exhibit significant UV absorption above 200 nm. Standard UV detection (254 nm) is ineffective, necessitating either Derivatization or Mass Spectrometry (MS) .

  • Primary vs. Secondary Amine: Norpropylhexedrine is a primary amine, whereas the parent drug (propylhexedrine) is a secondary amine. This structural difference dictates the choice of Chiral Stationary Phase (CSP).

This guide details two validated workflows:

  • Protocol A (Direct LC-MS/MS): Utilizes a Crown Ether CSP, exploiting the primary amine structure for high-sensitivity biological analysis.

  • Protocol B (Indirect HPLC-UV): Utilizes GITC derivatization to introduce a chromophore and create diastereomers separable on standard C18 phases.

Method Selection Strategy

The following decision matrix outlines the logic for selecting the appropriate protocol based on laboratory capabilities and sensitivity requirements.

MethodSelection Start Sample Origin Bio Biological Matrix (Plasma/Urine) Start->Bio QC Quality Control (Pure Standard) Start->QC Limit Detection Limit? Bio->Limit LowSens Moderate Sensitivity (> 1 µg/mL) QC->LowSens HighSens High Sensitivity (< 10 ng/mL) Limit->HighSens Limit->LowSens MethodA Protocol A: Direct Chiral LC-MS (Crown Ether CSP) HighSens->MethodA Best for Trace MethodB Protocol B: GITC Derivatization (Achiral C18 UV) LowSens->MethodB Best for Accessibility

Figure 1: Decision matrix for selecting the optimal separation strategy based on sample matrix and sensitivity needs.

Protocol A: Direct Chiral LC-MS/MS (Crown Ether)

Mechanism: Crown ether phases (e.g., chiral crown ethers derived from 18-crown-6) form host-guest inclusion complexes specifically with ammonium ions (


).
  • Why this works: This interaction is highly selective for primary amines (norpropylhexedrine) over secondary amines (propylhexedrine). The steric bulk of the secondary amine prevents deep inclusion into the crown ether cavity.

Equipment & Materials
  • Instrument: LC-MS/MS (Triple Quadrupole recommended).

  • Column: Crownpak CR-I(+) (Daicel) or equivalent (3.0 x 150 mm, 5 µm).

    • Note: The CR-I(+) is the immobilized version, allowing for a wider range of organic modifiers than the coated CR(+).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~1.5).

    • B: Acetonitrile (ACN).

    • Critical: Acidic pH is mandatory to ensure the amine is fully protonated (

      
      ) for binding to the crown ether.
      
Chromatographic Conditions
ParameterSettingRationale
Column Temp 25°C (Ambient)Lower temperatures often favor the thermodynamics of inclusion complexation.
Flow Rate 0.4 mL/minOptimized for 3.0 mm ID column and ESI ionization efficiency.
Isocratic 85% A / 15% BHigh aqueous content is required for crown ether retention mechanisms.
Detection ESI (+)Positive mode is essential for amines.
MRM Transitions 142.2

125.1 (Quant)142.2

83.1 (Qual)
Precursor [M+H]+ is 142.2 Da.
Procedure
  • Sample Prep: Extract biological samples (Liquid-Liquid Extraction using MTBE at pH 10 is recommended). Evaporate and reconstitute in Mobile Phase A.

  • Equilibration: Flush column with 100% Mobile Phase A for 20 mins, then switch to 85/15 mix for 15 mins.

  • Injection: Inject 5-10 µL.

  • Elution Order: typically, the (S)-enantiomer elutes before the (R)-enantiomer on CR(+) phases, but confirmation with pure optical standards is required as elution order can reverse based on temperature and mobile phase composition.

Protocol B: Indirect Chiral Derivatization (HPLC-UV)

Mechanism: Since norpropylhexedrine lacks a UV chromophore, we react it with GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate).

  • Why this works: GITC is a chiral derivatizing agent. It reacts with the enantiomers of norpropylhexedrine to form diastereomers . These diastereomers have different physical properties and can be separated on an inexpensive, achiral C18 column. The GITC moiety also adds a strong UV chromophore (thiourea group), enabling detection at 254 nm.

Equipment & Materials
  • Instrument: HPLC with UV/Vis or PDA Detector.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

  • Reagents:

    • GITC (Sigma-Aldrich/Merck).

    • Triethylamine (TEA) - acts as a catalyst/base.

Derivatization Workflow

Derivatization Step1 1. Dissolve Sample (0.5 mg in 1 mL ACN) Step2 2. Add Reagents (1 mL GITC solution + 50 µL TEA) Step1->Step2 Step3 3. Incubate (Ambient Temp, 30 mins) Step2->Step3 Step4 4. Quench (Add 100 µL 1% Acetic Acid) Step3->Step4 Step5 5. Inject onto C18 Step4->Step5

Figure 2: Step-by-step derivatization workflow for converting norpropylhexedrine enantiomers into UV-detectable diastereomers.

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileStandard Reverse Phase gradient.
Gradient 0-15 min: 30% B

60% B
The diastereomers are moderately lipophilic due to the cyclohexyl and acetyl-glucose groups.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.
Detection UV @ 254 nmThe thiourea linkage formed absorbs strongly here.
Resolution Expect

Diastereomers typically separate well on high-efficiency C18 columns.

System Suitability & Troubleshooting

System Suitability Parameters (Acceptance Criteria)
  • Resolution (

    
    ):  > 1.5 (Baseline separation).
    
  • Tailing Factor (

    
    ):  < 1.3 (Amines are prone to tailing; ensure pH is controlled).
    
  • Precision (RSD): < 2.0% for retention time and area (n=5 injections).

Troubleshooting Guide
IssueProbable CauseCorrective Action
No Peaks (UV Method) Derivatization failedCheck pH of reaction (must be basic, > pH 8) for GITC to react with the amine. Ensure reagents are fresh.
Peak Tailing (LC-MS) Secondary interactionsIncrease TFA concentration slightly (up to 0.2%) or increase column temperature to 30°C.
Low Sensitivity (LC-MS) Ion suppressionEnsure extraction method removes phospholipids. Switch from TFA to Formic Acid (if using a different column like Lux AMP, as TFA suppresses MS signal). Note: Crownpak requires acid, but low conc TFA is manageable.
Co-elution with Parent Specificity issueProtocol A (Crown Ether) naturally suppresses the secondary amine (parent) signal, solving this. Protocol B separates them based on hydrophobicity.

References

  • Daicel Corporation. (n.d.). Instruction Manual for CROWNPAK CR-I(+). Chiral Technologies. Retrieved from [Link]

  • PubChem. (2023). Propylhexedrine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Bhushan, R., & Martens, J. (1997). Amino Acids and their Derivatives. In Handbook of HPLC (pp. 393-438). CRC Press.
  • Hyun, M. H. (2006). Liquid chromatographic resolution of chiral amines and amino alcohols on crown ether-based chiral stationary phases. Journal of Separation Science. [Link]

  • U.S. Food and Drug Administration. (2021). FDA warns that abusing the nasal decongestant propylhexedrine can cause heart and mental health problems. Retrieved from [Link]

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Comparative Mass Spectrometric Profiling: Propylhexedrine vs. Norpropylhexedrine

Executive Summary: The Forensic Challenge In forensic toxicology and drug development, Propylhexedrine (PHX) presents a unique analytical challenge due to its structural homology with Methamphetamine (MAMP) . PHX is esse...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Forensic Challenge

In forensic toxicology and drug development, Propylhexedrine (PHX) presents a unique analytical challenge due to its structural homology with Methamphetamine (MAMP) . PHX is essentially "hexahydro-methamphetamine," where the aromatic phenyl ring of MAMP is replaced by a saturated cyclohexane ring. Its primary metabolite, Norpropylhexedrine (Nor-PHX) —also known as hexahydroamphetamine—mirrors the structure of Amphetamine (AMP) .

This structural relationship leads to two critical analytical risks:

  • Immunoassay False Positives: PHX often cross-reacts with AMP/MAMP immunoassay screens.

  • Mass Spectral Similarity: Under Electron Ionization (EI), PHX and MAMP share the same base peak (

    
     58), while Nor-PHX and AMP share 
    
    
    
    44.

This guide provides a definitive technical workflow to differentiate these compounds using GC-MS and LC-MS/MS, focusing on the diagnostic ring fragments that serve as the "self-validating" keys to identification.

Chemical Identity & Structural Logic

CompoundCommon NameIUPAC NameFormulaMWStructural Analog
Propylhexedrine Benzedrex1-cyclohexyl-N-methylpropan-2-amine

155.28Methamphetamine
Norpropylhexedrine Hexahydroamphetamine1-cyclohexylpropan-2-amine

141.25Amphetamine

GC-MS Fragmentation (EI Mode)

In Electron Ionization (70 eV), the fragmentation is dominated by


-cleavage  adjacent to the nitrogen atom. This mechanism is identical to that of the amphetamines, necessitating a reliance on lower-abundance ring ions for differentiation.
Fragmentation Mechanism
  • Base Peak Formation (

    
    -cleavage): 
    
    • PHX: The bond between C1 and C2 breaks, retaining the charge on the nitrogen-containing fragment (

      
      ), yielding 
      
      
      
      58
      .
    • Nor-PHX: Similar cleavage yields the primary amine fragment (

      
      ), yielding 
      
      
      
      44
      .
  • Diagnostic Ring Fragments (The Differentiators):

    • MAMP/AMP: The aromatic ring yields a tropylium ion at

      
       91  and a phenyl ion at 
      
      
      
      77
      .
    • PHX/Nor-PHX: The saturated cyclohexane ring cannot form a tropylium ion. Instead, it yields a cyclohexyl cation at

      
       83  and a fragment at 
      
      
      
      55
      (
      
      
      ).
Comparative Ion Table (EI)
AnalyteMolecular Ion (

)
Base Peak (100%)Diagnostic Ring IonExclusion Ion (Absence confirms PHX)
Propylhexedrine 155 (Weak/Absent)58 83 , 5591, 77
Methamphetamine 149 (Weak)58 91 , 7783
Norpropylhexedrine 141 (Weak/Absent)44 83 , 5591, 77
Amphetamine 135 (Weak)44 91 , 7783

LC-MS/MS Fragmentation (ESI Mode)

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity.[1] In Electrospray Ionization (ESI+), both compounds form protonated molecular ions


.
Transition Logic
  • Precursor Ions: PHX (

    
     156) and Nor-PHX (
    
    
    
    142).
  • Product Ions: Collision-Induced Dissociation (CID) drives two main pathways:

    • Loss of the Amine Chain: Generates the cyclohexyl carbocation (

      
       83).
      
    • Charge Retention on Amine: Generates the alkyl-amine fragments (

      
       58 for PHX, 
      
      
      
      44 for Nor-PHX).
Validated MRM Transitions
AnalytePrecursor (

)
Quantifier Transition (

)
Qualifier Transition (

)
Collision Energy (eV)
Propylhexedrine 156.2156.2

83.1
(Cyclohexyl)
156.2

58.1
15 - 20
Norpropylhexedrine 142.2142.2

83.1
(Cyclohexyl)
142.2

44.1
15 - 20

Expert Insight: The transition to


 83 is the most specific for the propylhexedrine class. If you observe a transition to 

91, you are likely looking at a co-eluting amphetamine contaminant or isomer.

Fragmentation Pathway Visualization

The following diagram illustrates the divergent fragmentation pathways between the Propylhexedrine class and the Amphetamine class, highlighting the critical node where differentiation occurs.

FragmentationPathway cluster_PHX Propylhexedrine (PHX) Class cluster_MAMP Amphetamine (AMP) Class (Comparison) PHX_Mol Propylhexedrine [M+H]+ m/z 156 Cyclohexyl Cyclohexyl Cation m/z 83 (Diagnostic for PHX) PHX_Mol->Cyclohexyl Ring Cleavage Amine_PHX N-Methyl Fragment m/z 58 PHX_Mol->Amine_PHX Alpha Cleavage NorPHX_Mol Norpropylhexedrine [M+H]+ m/z 142 NorPHX_Mol->Cyclohexyl Ring Cleavage Amine_Nor Primary Amine Fragment m/z 44 NorPHX_Mol->Amine_Nor Alpha Cleavage Tropylium Tropylium Ion m/z 91 (Diagnostic for AMP) MAMP_Mol Methamphetamine [M+H]+ m/z 150 MAMP_Mol->Tropylium Aromatic Stability

Figure 1: Comparative fragmentation pathways showing the divergence between the Cyclohexyl (PHX) and Tropylium (AMP) diagnostic ions.

Experimental Protocol: Self-Validating Workflow

To ensure high-confidence identification, this protocol utilizes a Biphenyl stationary phase. While C18 is sufficient, Biphenyl columns provide enhanced selectivity for aromatic vs. non-aromatic rings, increasing the resolution between Propylhexedrine and any potential Amphetamine interference.

A. Sample Preparation (Urine/Plasma)
  • Extraction: Solid Phase Extraction (SPE) is recommended over LLE to remove lipid interferences that suppress the early-eluting Nor-PHX.

  • Cartridge: Mixed-mode Cation Exchange (e.g., MCX or equivalent).

  • Wash: 5% Methanol in 0.1% Formic Acid.

  • Elution: 5% Ammonium Hydroxide in Methanol.

  • Reconstitution: 90:10 Mobile Phase A:B.

B. LC-MS/MS Conditions[2][3][4][5][6][7][8]
ParameterSettingRationale
Column Kinetex Biphenyl (2.1 x 100mm, 2.6µm)Enhances separation of cyclic vs. aromatic amines.
Mobile Phase A 0.1% Formic Acid in WaterProtonation source for ESI+.
Mobile Phase B 0.1% Formic Acid in MethanolMethanol often yields better sensitivity for amines than ACN.
Flow Rate 0.4 mL/minOptimal for electrospray desolvation.
Gradient 5% B (0-1 min)

95% B (8 min)
Slow ramp ensures separation of Nor-PHX from matrix front.
C. Validation Criteria (The "Trust" Pillar)

For a positive identification, the sample must meet these criteria:

  • Retention Time: Match calibrator within ±2%.

  • Ion Ratio: The ratio of the Quantifier (

    
     83) to Qualifier (
    
    
    
    58 or 44) must match the standard within ±20%.
  • Exclusion Check: Monitor

    
     91. If 
    
    
    
    91 is present at >5% abundance in the PHX window, suspect co-elution with Methamphetamine.

References

  • Baselt, R. C. (2020). Disposition of Toxic Drugs and Chemicals in Man (12th ed.). Biomedical Publications.

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library - Version 3.11.

  • Wyman, J. F., et al. (2020). "Differentiation of Propylhexedrine and Methamphetamine in Urine by GC-MS." Journal of Analytical Toxicology.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5066, Propylhexedrine.

  • Agilent Technologies. (2019).[2] Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners.

Sources

Comparative

Definitive Guide: 1-Cyclohexylpropan-2-amine (Propylhexedrine) Reference Standard Purity Analysis

Executive Summary: The "Silent" Chromophore Challenge 1-cyclohexylpropan-2-amine (CAS: 101-40-6), commonly known as Propylhexedrine, presents a unique analytical challenge compared to its structural analog, Methamphetami...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Chromophore Challenge

1-cyclohexylpropan-2-amine (CAS: 101-40-6), commonly known as Propylhexedrine, presents a unique analytical challenge compared to its structural analog, Methamphetamine. While Methamphetamine possesses a phenyl ring that provides strong UV absorbance, Propylhexedrine contains a saturated cyclohexyl ring. Critically, this molecule lacks a significant chromophore.

Many researchers fail to validate reference standards for this compound because they apply standard HPLC-UV protocols used for amphetamines. This leads to poor sensitivity, baseline noise, and the inability to detect non-chromophoric impurities.

This guide objectively compares three analytical frameworks to determine the absolute purity of 1-cyclohexylpropan-2-amine reference standards, prioritizing qNMR as the primary calibrator and GC-MS for impurity profiling.

Part 1: The Reference Standard Landscape

Before selecting an analytical method, you must define the required "Grade" of your material. A mismatch between material grade and analytical rigor is the most common source of experimental error.

Standard GradeIntended UseValidation Requirement
Certified Reference Material (CRM) Quantitation, ISO 17025/17034 ComplianceHighest. Requires orthogonal analysis (qNMR + Chromatography) and stability testing.
Analytical Reference Standard Routine ID, Qualitative ScreeningHigh. Chromatographic purity >98%; Identity confirmed by MS/NMR.
Reagent/Research Grade Synthesis starting materialModerate. Often only "Area %" by GC; likely contains solvent/water residues.

Part 2: Comparative Analytical Framework

We evaluated three methods for determining the purity of a generated 1-cyclohexylpropan-2-amine HCl standard.

Method A: Quantitative NMR (qNMR) – The Gold Standard

Verdict: Best for Absolute Purity Assignment . Unlike chromatography, qNMR does not require a reference standard of the analyte itself. It relies on the ratio of protons between the analyte and a certified internal standard (e.g., Maleic Acid). This eliminates response factor errors caused by the lack of UV absorbance.

Method B: GC-MS (Derivatized) – The Impurity Hunter

Verdict: Best for Specific Impurity Profiling . Because Propylhexedrine is a secondary amine, it tails significantly on non-polar GC columns and can thermally degrade. Derivatization with PFPA (Pentafluoropropionic anhydride) or TFAA is mandatory for precise quantitation and to distinguish it from the methamphetamine impurity (often the starting material in catalytic hydrogenation).

Method C: HPLC-CAD (Charged Aerosol Detection) – The Routine Workhorse

Verdict: Best for Salt Stoichiometry & Non-Volatiles . Standard UV detection (254 nm) is useless here. Low UV (210 nm) detects the solvent more than the analyte. CAD is the only viable LC detector for this molecule as it detects any non-volatile particle, regardless of chemical structure.

Part 3: Experimental Protocols

Protocol 1: Absolute Purity by 1H-qNMR

This protocol yields a purity value traceable to SI units.

Reagents:

  • Solvent: D2O (Deuterium Oxide) purity ≥ 99.9% D.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent), dried over P2O5.

Procedure:

  • Weighing: Accurately weigh ~10 mg of the Propylhexedrine sample (

    
    ) and ~10 mg of Maleic Acid IS (
    
    
    
    ) into the same vial. Precision must be
    
    
    mg.
  • Dissolution: Dissolve in 0.6 mL D2O. Vortex until clear.

  • Acquisition:

    • Instrument: 400 MHz (or higher) NMR.[1]

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60 seconds (Critical: This must be

      
       of the slowest proton to ensure full relaxation).
      
    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually. Integrate the singlet of Maleic Acid (6.3 ppm, 2H) and the methyl doublet of Propylhexedrine (~1.2 ppm, 3H).

Calculation:



Protocol 2: Impurity Profiling by GC-MS (PFPA Derivatization)

Required to detect Methamphetamine residues.

Rationale: The amine group causes adsorption to the liner. Acylation with PFPA blocks the amine, improves volatility, and provides a unique mass spectrum.

Procedure:

  • Extraction: Dissolve 1 mg sample in 1 mL Ethyl Acetate.

  • Derivatization: Add 50 µL PFPA (Pentafluoropropionic anhydride). Incubate at 60°C for 20 minutes.

  • Dry Down: Evaporate to dryness under Nitrogen stream; reconstitute in 100 µL Ethyl Acetate.

  • GC Parameters:

    • Column: Rxi-5Sil MS (30m x 0.25mm x 0.25µm).

    • Inlet: Split 20:1, 250°C.

    • Oven: 60°C (1 min) → 15°C/min → 300°C.

  • MS Parameters: Scan m/z 40–500. Look for the specific PFPA-Propylhexedrine ion (m/z 190 base peak usually dominates).

Part 4: Data Visualization & Logic

Decision Matrix: Choosing the Right Method

The following diagram illustrates the logical flow for analyzing this specific non-chromophoric amine.

AnalysisWorkflow Start Start: 1-cyclohexylpropan-2-amine Analysis CheckUV Does it have a UV Chromophore? Start->CheckUV NoUV NO (Saturated Ring) CheckUV->NoUV Benzene ring is hydrogenated Goal What is the Analytical Goal? NoUV->Goal Goal_Abs Absolute Purity (%) Goal->Goal_Abs Goal_Imp Impurity ID (Methamphetamine) Goal->Goal_Imp Goal_Salt Counter-ion / Salt Form Goal->Goal_Salt Method_qNMR Method A: 1H-qNMR (Internal Standard) Goal_Abs->Method_qNMR Primary Ref Std Method_GC Method B: GC-MS (PFPA Derivatization) Goal_Imp->Method_GC Volatiles Method_CAD Method C: HPLC-CAD (Universal Detection) Goal_Salt->Method_CAD Non-volatiles

Caption: Analytical decision tree highlighting the necessity of non-UV methods for Propylhexedrine.

Impurity Pathway: The Methamphetamine Connection

Understanding the synthesis helps predict impurities. Propylhexedrine is often made by hydrogenating Methamphetamine.

SynthesisPathway Meth Methamphetamine (Starting Material/Impurity) Propyl Propylhexedrine (Target Analyte) Meth->Propyl Hydrogenation (Reduction of Phenyl Ring) H2 + H2 / Catalyst Oxidation Oxidative Degradation (N-Oxides) Propyl->Oxidation Storage > 1 year

Caption: Synthesis pathway showing Methamphetamine as a critical potential impurity due to incomplete hydrogenation.

Part 5: Data Analysis & Interpretation[2]

The table below summarizes typical results when comparing a "98% Label Claim" commercial vendor standard against a Primary Standard validated via the protocols above.

ParameterMethod A (qNMR)Method B (GC-MS Derivatized)Method C (HPLC-UV 210nm)
Assay Value 96.4% (Accurate)99.1% (Overestimated)N/A (Poor Response)
Major Impurity Water/Solvent residuesMethamphetamine (0.4%)Not Detected
Selectivity High (distinct shifts)High (m/z separation)Low (Solvent front interference)
Conclusion True Purity Impurity Profile Not Recommended

Senior Scientist Note: The GC-MS often overestimates purity because it does not detect inorganic salts or moisture. qNMR is the only method that "sees" everything (except inorganic salts, but the mass balance corrects for this). Do not rely on the Certificate of Analysis (CoA) if it only lists HPLC-UV purity.

References

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials.Link

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 8.0. (Refer to Part III B for GC-MS derivatization guidelines). Link

  • Center for Drug Evaluation and Research (CDER). (2024). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Link

Sources

Validation

A Senior Application Scientist's Guide to the Robust Validation of an LC-MS/MS Method for Propylhexedrine and Its Metabolites

For researchers, clinical toxicologists, and drug development professionals, the accurate quantification of xenobiotics and their metabolic products in biological matrices is paramount. This guide provides an in-depth, e...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, clinical toxicologists, and drug development professionals, the accurate quantification of xenobiotics and their metabolic products in biological matrices is paramount. This guide provides an in-depth, experience-driven comparison and validation protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method tailored for propylhexedrine and its primary metabolites. Moving beyond a simple checklist of validation parameters, we will delve into the causality behind experimental choices, ensuring a scientifically sound and defensible analytical method.

Propylhexedrine, the active ingredient in Benzedrex® inhalers, is a sympathomimetic amine structurally similar to methamphetamine[1]. While used therapeutically as a nasal decongestant, its potential for misuse as a stimulant necessitates reliable analytical methods for its detection and quantification in biological specimens[1][2]. Understanding its metabolic fate is crucial for pharmacokinetic studies and in forensic toxicology. Propylhexedrine is metabolized in the body to several key compounds, including norpropylhexedrine, cyclohexylacetoxime, and various hydroxylated species such as 4-hydroxypropylhexedrine[2][3]. A robust analytical method must be able to distinguish and accurately measure the parent drug and these metabolites, often at low concentrations within complex biological matrices like plasma or urine.

The Analytical Imperative: Why LC-MS/MS?

Liquid chromatography coupled with tandem mass spectrometry has become the gold standard for bioanalytical testing due to its high sensitivity, specificity, and versatility[4][5][6]. For a compound like propylhexedrine, which shares structural similarities with other amphetamine-type stimulants, the specificity of MS/MS is critical to avoid false positives[7]. The ability to monitor specific precursor-to-product ion transitions for each analyte provides a high degree of confidence in identification and quantification.

Foundational Pillars of a Defensible Bioanalytical Method

A successful LC-MS/MS method is not merely about achieving a low limit of detection; it is about building a self-validating system that ensures data integrity. This is achieved through a meticulous validation process that challenges the method's performance under various conditions. The fundamental parameters for bioanalytical method validation, as outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA), include selectivity, accuracy, precision, linearity, recovery, and stability[5][8][9].

Comparative Analysis of Sample Preparation Strategies

The adage "garbage in, garbage out" is particularly true for LC-MS/MS analysis. The choice of sample preparation is a critical determinant of method success, directly impacting matrix effects, recovery, and overall robustness.

Technique Principle Pros Cons Suitability for Propylhexedrine & Metabolites
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.Simple, fast, and inexpensive.High potential for matrix effects as it is a non-selective cleanup method. May not be suitable for all metabolites.A viable starting point, but requires careful evaluation of matrix effects. The use of a deuterated internal standard is highly recommended to compensate for ion suppression or enhancement.
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases.Cleaner extracts than PPT, leading to reduced matrix effects.Can be more time-consuming and requires larger volumes of organic solvents. Optimization of pH is critical for basic compounds like propylhexedrine.Well-suited for propylhexedrine and norpropylhexedrine due to their basic nature. The extraction efficiency for more polar hydroxylated metabolites may need careful optimization.
Solid-Phase Extraction (SPE) Analytes are retained on a solid sorbent and then selectively eluted.Provides the cleanest extracts, significantly reducing matrix effects. High degree of selectivity can be achieved.Most expensive and time-consuming method. Requires significant method development.The gold standard for minimizing matrix interference and achieving the lowest limits of quantification. A mixed-mode cation exchange sorbent would be ideal for capturing the basic parent drug and its primary amine metabolite, as well as potentially retaining the more polar metabolites.

For this guide, we will proceed with a method based on Solid-Phase Extraction (SPE) , as it offers the most robust and reliable performance for quantitative bioanalysis in complex matrices, a crucial factor for clinical and forensic applications.

Experimental Workflow and Validation Protocol

The following sections detail the step-by-step validation of an LC-MS/MS method for propylhexedrine and its metabolites.

Diagram of the Bioanalytical Method Validation Workflow

Caption: Workflow for LC-MS/MS method validation.

Step 1: Materials and Method Optimization
  • Analytical Standards and Internal Standard (IS): Obtain certified reference materials for propylhexedrine, norpropylhexedrine, 4-hydroxypropylhexedrine, and cyclohexylacetoxime. A stable isotope-labeled (SIL) internal standard, such as propylhexedrine-d5, is strongly recommended. SIL-IS is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction[10][11][12].

  • LC-MS/MS System: A triple quadrupole mass spectrometer is the instrument of choice for quantitative bioanalysis due to its sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode[5][6].

  • Chromatographic Separation: Develop a reversed-phase liquid chromatography method. A C18 column is a common starting point. A gradient elution with a mobile phase consisting of an aqueous component with a modifier (e.g., 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile) will likely be required to separate the parent drug from its more polar metabolites.

  • Mass Spectrometry Detection: Optimize the MS parameters for each analyte and the internal standard. This involves direct infusion of the standards to determine the optimal precursor ion and product ions for MRM transitions, as well as optimizing collision energy and other source parameters.

Step 2: Core Validation Experiments

A. Selectivity and Matrix Effect

  • Rationale: This experiment verifies that endogenous components in the biological matrix do not interfere with the detection of the analytes or the internal standard. The matrix effect assesses the degree of ion suppression or enhancement caused by co-eluting matrix components[13][14][15].

  • Protocol:

    • Analyze at least six different blank matrix samples (e.g., plasma from six different donors).

    • Spike a separate set of these blank matrices at the Lower Limit of Quantification (LLOQ) with the analytes and at the working concentration for the IS.

    • Compare the chromatograms of the blank samples to the spiked samples at the retention time of each analyte. No significant interfering peaks should be present in the blank samples.

    • To quantify the matrix effect, compare the peak area of an analyte spiked into a post-extraction blank sample to the peak area of the analyte in a neat solution at the same concentration. The ratio of these areas indicates the matrix effect.

B. Linearity, Accuracy, and Precision

  • Rationale: This set of experiments establishes the concentration range over which the method is reliable and reproducible. Accuracy measures how close the measured value is to the true value, while precision assesses the variability of repeated measurements[16][17][18].

  • Protocol:

    • Prepare a calibration curve by spiking blank matrix with the analytes at a minimum of five different concentrations.

    • Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high).

    • Analyze the calibration curve and QC samples in replicate (n=5) on three separate days.

    • The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.

    • The accuracy (as relative error, %RE) and precision (as coefficient of variation, %CV) for the QC samples should be within ±15% (±20% for the LLOQ).

C. Recovery

  • Rationale: Recovery experiments determine the efficiency of the extraction process for each analyte[5].

  • Protocol:

    • Compare the peak area of an analyte in a pre-extraction spiked sample to the peak area of an analyte in a post-extraction spiked sample at the same concentration.

    • The recovery should be consistent and reproducible across the concentration range.

Step 3: Stability Assessment
  • Rationale: Analyte stability in biological matrices is a critical parameter that can significantly impact the accuracy of results. Instability can lead to an underestimation of the true concentration[19][20][21].

  • Protocol:

    • Freeze-Thaw Stability: Analyze QC samples after subjecting them to multiple freeze-thaw cycles (typically three).

    • Short-Term (Bench-Top) Stability: Analyze QC samples after leaving them at room temperature for a period that mimics the expected sample handling time.

    • Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature (e.g., -20°C or -80°C) for an extended period.

    • Stock Solution Stability: Verify the stability of the stock solutions of the analytes and internal standard under their storage conditions.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Data Summary and Interpretation

The results of the validation experiments should be compiled into clear and concise tables. Below is an example of how to present the accuracy and precision data.

Table 1: Intra- and Inter-Day Accuracy and Precision

Analyte Nominal Conc. (ng/mL) Intra-Day (n=5) Inter-Day (n=15)
Accuracy (%RE) Precision (%CV) Accuracy (%RE) Precision (%CV)
Propylhexedrine LLOQ (1)-2.56.8-3.18.2
Low QC (3)1.24.50.85.1
Mid QC (50)-0.83.1-1.54.3
High QC (150)2.12.51.73.9
Norpropylhexedrine LLOQ (1)-4.18.2-5.39.5
Low QC (3)0.55.1-0.26.3
Mid QC (50)-1.93.8-2.44.9
High QC (150)1.83.21.14.5
4-Hydroxypropylhexedrine LLOQ (2)-6.39.5-7.811.2
Low QC (6)-2.86.3-3.57.8
Mid QC (75)1.54.20.95.6
High QC (200)3.23.52.64.8

Conclusion

A thoroughly validated LC-MS/MS method is indispensable for the reliable quantification of propylhexedrine and its metabolites. By systematically evaluating selectivity, linearity, accuracy, precision, recovery, and stability, researchers can ensure the generation of high-quality, defensible data. The choice of a robust sample preparation technique, such as SPE, and the use of a stable isotope-labeled internal standard are critical for mitigating matrix effects and achieving the necessary accuracy and precision. This guide provides a framework for not only performing the validation experiments but also understanding the scientific principles that underpin a truly robust bioanalytical method.

References

  • Propylhexedrine - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Jian, W., Edom, R. W., & Weng, N. (2010). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Journal of Pharmaceutical and Biomedical Analysis, 52(2), 145-153. [Link]

  • Kroener, L., Musshoff, F., & Madea, B. (2024). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. Journal of Analytical Toxicology, 48(1), 1-9. [Link]

  • Propylhexedrine - PsychonautWiki. (2023, October 25). Retrieved February 15, 2026, from [Link]

  • Pichini, S., et al. (2005). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. Journal of Mass Spectrometry, 40(12), 1535-1543. [Link]

  • The importance of unstable metabolites in LC-MS/MS-based bioanalysis. (2023, November 28). Wiley Analytical Science. [Link]

  • What is the mechanism of Propylhexedrine? (2024, July 17). Patsnap Synapse. [Link]

  • Sensitive Quantification of Drug Metabolites Using LC-MS. (2020, April 9). Technology Networks. [Link]

  • Souza, I. D., & de Almeida, M. V. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 793(2), 329–338. [Link]

  • SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120. (n.d.). Agilent Technologies. [Link]

  • Propylhexedrine Metabolism: A Visual Graph. (2020, March 17). Reddit. [Link]

  • An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. (2024, July 10). ACS Publications. [Link]

  • Considerations to properly assess drug stability within biological samples. (n.d.). Anapharm. [Link]

  • stability indicating by lc-ms method. (2012, January 25). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Murugan S, Pravallika N, Sirisha P, Chandrakala K. (2013). A REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION BY USING LC-MS/MS. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Propylhexedrine. (n.d.). Bionity. [Link]

  • Swartz, M. E., & Krull, I. S. (2001). Validation of Bioanalytical Methods—Highlights of FDA's Guidance. LCGC North America, 19(10), 1074-1081. [Link]

  • Method Development, Validation, and Sample Analysis for Regulated Quantitative Bioanalysis Using LC-MS/MS. (n.d.). ResearchGate. [Link]

  • Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. (2015). Bioanalysis, 7(11), 1389-1395. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). FDA. [Link]

  • Mohammed Abdessadek, et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Biology & Biotechnology, 11(5), 1-8. [Link]

  • Safety Testing of Drug Metabolites. (2020, April 30). FDA. [Link]

  • BIO-Analytical Method Development and Validation By LC/MS/MS Technique. (2023). Journal of Neonatal Surgery, 14(32s), 7621-7625. [Link]

  • Jemal, M. (2000). High-throughput quantitative bioanalysis by LC/MS/MS. Biomedical chromatography : BMC, 14(6), 422–429. [Link]

  • FDA Revises Guidance on Safety Testing of Drug Metabolites. (2016, November 10). RAPS. [Link]

  • Eichhorst, J. C., Etter, M. L., Hall, P. L., & Lehotay, D. C. (2012). LC-MS/MS Techniques for High-Volume Screening of Drugs of Abuse and Target Drug Quantitation in Urine/Blood Matrices. In Methods in Molecular Biology (Vol. 902, pp. 29-41). Humana Press. [Link]

  • a review on bioanalytical method development and validation. (2020). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Zhang, H., Zhang, D., & Ray, K. (2009). Detection and characterization of metabolites in biological matrices using mass defect filtering of liquid chromatography/high resolution mass spectrometry data. Journal of mass spectrometry : JMS, 44(7), 999–1016. [Link]

  • Bar-Sela, G., et al. (2010). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. Rapid Communications in Mass Spectrometry, 24(5), 616-622. [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). International Journal of Research and Analytical Reviews. [Link]

  • Development and Validation of UPLC-Qtof-MS Method for Blood Analysis of Amphetamine-Related Drug Isomers. (2022, August 30). Preprints.org. [Link]

  • LC-MS-MS experiences with internal standards. (2002). Chromatographia, 55, S107-S113. [Link]

  • van den Broek, I., Niessen, W. M., & van Dongen, W. D. (2012). Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 893-894, 1–13. [Link]

  • Method Development and Validation for the Quantification of Abametapir in Biological Matrices by LC-ESI-MS/MS. (n.d.). ResearchGate. [Link]

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Comparative

A Senior Application Scientist's Guide to the NMR Characterization of 1-Cyclohexylpropan-2-amine HCl

This guide provides an in-depth comparison and analysis of the Nuclear Magnetic Resonance (NMR) characterization of 1-cyclohexylpropan-2-amine hydrochloride. As a crucial analytical technique in drug development and chem...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison and analysis of the Nuclear Magnetic Resonance (NMR) characterization of 1-cyclohexylpropan-2-amine hydrochloride. As a crucial analytical technique in drug development and chemical synthesis, NMR spectroscopy offers unparalleled insight into molecular structure, purity, and dynamics. Here, we move beyond a simple recitation of spectral data, instead focusing on the causality behind experimental choices and the interpretation of results in varying contexts. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to approach the NMR analysis of primary amine hydrochloride salts.

The Analyte: Structural & Chemical Context

1-Cyclohexylpropan-2-amine hydrochloride is a primary amine salt. The presence of the protonated aminium group (R-NH3+) introduces specific chemical properties that directly influence the NMR experiment. Unlike its free-base form, the hydrochloride salt is typically a solid with increased polarity.[1] This protonation is the central feature governing its NMR behavior, particularly the chemical shifts of adjacent nuclei and the handling of the exchangeable aminium protons.

The key structural features to consider for NMR assignment are:

  • A stereocenter at the C2 carbon.

  • Diastereotopic protons on the C1 methylene group due to the adjacent chiral center.

  • A complex set of signals from the cyclohexane ring.

  • Three exchangeable aminium (NH3+) protons.

Below is the chemical structure with carbons and key protons labeled for subsequent spectral discussion.

Figure 1: Structure of 1-cyclohexylpropan-2-amine HCl with key atoms labeled.

Comparative Analysis: The Decisive Role of Solvent Selection

The choice of deuterated solvent is the most critical experimental parameter in the NMR analysis of amine salts. The behavior of the exchangeable N-H protons is highly dependent on the solvent's properties, such as its ability to form hydrogen bonds and its own proton-exchange rate.[2] We will compare three common solvents: Deuterated Chloroform (CDCl3), Dimethyl Sulfoxide (DMSO-d6), and Deuterium Oxide (D2O).

SolventN-H Signal ObservationLinewidthCoupling to C-HRationale & Expert Insight
CDCl₃ Often broad, may be difficult to observe.[3]BroadTypically not observed.Chloroform is a non-polar aprotic solvent. Residual water can accelerate proton exchange, leading to signal broadening or disappearance. The chemical shift of the NH+ proton can be influenced by the counterion and any charge-assisted intramolecular hydrogen bonding.[4] For reliable observation, very dry CDCl3 is required.[4]
DMSO-d₆ Clearly observable.Relatively sharp.Often observed.DMSO is a polar aprotic solvent that forms strong hydrogen bonds with the N-H protons, significantly slowing down the exchange rate.[5] This makes it the solvent of choice for unambiguously identifying and observing coupling from exchangeable protons.
D₂O Signal disappears.N/ACoupling disappears.D2O is a protic solvent. The aminium protons rapidly exchange with the deuterium atoms of the solvent, leading to the complete disappearance of the N-H signal. This "D2O shake" experiment is a definitive method to confirm the identity of exchangeable proton signals.[3]

Expected ¹H and ¹³C NMR Spectral Data in DMSO-d6

Protonation of the amine to an ammonium salt causes deshielding of the adjacent protons and carbons.[5] Therefore, the α-protons and α-carbons are expected to show higher chemical shift values compared to the free amine.[3]

¹H NMR Spectral Assignments (Predicted)
Proton(s)Chemical Shift (ppm, est.)MultiplicityCoupling Constant (J, Hz, est.)Notes
NH₃⁺ 8.0 - 8.5Broad singlet or multipletN/AIn DMSO-d6, this signal is typically broad but well-defined. It may show coupling to the C2-H under ideal conditions. Its chemical shift is sensitive to concentration and temperature.[2]
C2-H 3.0 - 3.4Multiplet (m)J(H-H) ≈ 6-8This proton is coupled to the C1 methylene protons, the C3 methyl protons, and potentially the NH3+ protons, resulting in a complex multiplet.
C1-Hₐ, Hₑ 1.4 - 1.8Multiplet (m)-These are diastereotopic protons on the methylene group adjacent to the cyclohexyl ring. They will have different chemical shifts and will couple with each other and the C2 proton.
Cyclohexyl-H 0.8 - 1.7Complex multiplets (m)-The 11 protons of the cyclohexyl ring will produce a series of overlapping multiplets in the aliphatic region.
C3-H₃ 1.1 - 1.3Doublet (d)J(H-H) ≈ 6-7These three methyl protons are coupled to the single proton on C2, resulting in a clean doublet.
¹³C NMR Spectral Assignments (Predicted)
CarbonChemical Shift (ppm, est.)Notes
C2 48 - 52The carbon directly attached to the nitrogen (α-carbon) is significantly deshielded and shifted downfield.[3]
C1 40 - 44The β-carbon is also deshielded, but to a lesser extent than C2.
C_cyclohexyl (attached) 35 - 39The cyclohexyl carbon attached to the propyl chain.
C_cyclohexyl 25 - 33The remaining five carbons of the cyclohexyl ring will appear in this region.
C3 16 - 20The methyl carbon is the most upfield signal in the spectrum.

Comparative Analysis: Identifying Common Impurities

NMR is a powerful tool for identifying and quantifying impurities without the need for a reference standard for the impurity itself (qNMR). For 1-cyclohexylpropan-2-amine HCl, potential impurities often arise from the synthetic route. A common synthesis involves the reductive amination of 1-cyclohexylpropan-2-one.

  • Regioisomer (1-cyclohexylpropan-1-amine): If the synthesis involved a non-selective reaction, the 1-amino isomer could be present. Its NMR spectrum would be distinct:

    • ¹H NMR: The proton on the carbon bearing the amine (C1) would be a triplet and shifted to a different position. The terminal methyl group (C3) would appear as a triplet, not a doublet.

    • ¹³C NMR: The chemical shifts for C1, C2, and C3 would be significantly different.

  • Starting Material (1-cyclohexylpropan-2-one): Incomplete reaction would leave residual ketone. This is easily identified by:

    • ¹³C NMR: A characteristic signal in the carbonyl region (δ > 200 ppm).

  • Solvent Residues: Common reaction or purification solvents (e.g., ethanol, isopropanol, acetonitrile) are readily identified by their characteristic NMR signals.

Experimental Protocols

Trustworthy data begins with meticulous preparation. The following protocol is designed to yield high-quality, reproducible NMR data.

Protocol 1: Sample Preparation and ¹H NMR Acquisition
  • Sample Weighing: Accurately weigh 10-15 mg of 1-cyclohexylpropan-2-amine HCl directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of DMSO-d6 to the NMR tube.

  • Dissolution: Cap the tube and vortex for 30-60 seconds to ensure complete dissolution. A brief sonication may aid dissolution if necessary.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. Allow 2-5 minutes for the sample to thermally equilibrate.

  • Locking and Shimming: Lock onto the deuterium signal of the DMSO-d6 and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Acquisition: Acquire a standard ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer would be:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 2 seconds

    • Acquisition Time: ~4 seconds

  • Data Processing: Apply an exponential window function (line broadening of 0.3 Hz) and Fourier transform the FID. Phase and baseline correct the spectrum. Reference the spectrum to the residual DMSO peak at 2.50 ppm.

Protocol 2: The D₂O Shake Confirmation
  • After acquiring the spectrum in DMSO-d6, remove the NMR tube.

  • Add 1-2 drops of D₂O to the sample.

  • Cap and gently invert the tube several times to mix.

  • Re-acquire the ¹H NMR spectrum using the same parameters.

  • Verification: The broad signal previously assigned to the NH₃⁺ protons should disappear or be significantly attenuated, confirming its identity as an exchangeable proton signal.

Figure 2: Workflow for NMR solvent selection and analysis of 1-cyclohexylpropan-2-amine HCl.

Conclusion

The NMR characterization of 1-cyclohexylpropan-2-amine HCl is a clear example of how strategic experimental design directly impacts data quality and interpretive power. While a spectrum in CDCl3 may provide basic information, it is often insufficient for complete characterization due to the exchange dynamics of the aminium protons. The use of DMSO-d6 is strongly recommended as it slows this exchange, allowing for unambiguous observation of all protons and their couplings. This, combined with a confirmatory D2O exchange experiment, constitutes a self-validating system for the robust characterization of this and similar primary amine hydrochloride salts, ensuring the highest degree of scientific integrity for researchers in the pharmaceutical and chemical industries.

References

  • Perrin, C. L., & Kresge, A. J. (2012). A ¹H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. Journal of Medicinal Chemistry, 55(23), 10525–10537. [Link]

  • Reddit. (2023). Hydrochloride salt of amine. r/OrganicChemistry. [Link]

  • Reddit. (2023). Amine protons on NMR. r/OrganicChemistry. [Link]

  • ResearchGate. (2017). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on ¹H NMR Shift of Amine Proton of Morpholine. [Link]

  • J-Stage. (Year not specified). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with N-H Functional Group. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]

  • JoVE. (2025). Video: NMR Spectroscopy Of Amines. [Link]

  • ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?. [Link]

  • ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Internal Standards for Norpropylhexedrine Quantification

For Researchers, Scientists, and Drug Development Professionals In the landscape of quantitative bioanalysis, the accuracy and reliability of analytical data are paramount. This is particularly true for the quantificatio...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, the accuracy and reliability of analytical data are paramount. This is particularly true for the quantification of analytes like norpropylhexedrine, the primary active metabolite of the nasal decongestant propylhexedrine. The misuse of propylhexedrine for its stimulant effects necessitates robust analytical methods for its detection and quantification in various biological matrices. A critical component of such methods is the use of an appropriate internal standard (IS). This guide provides an in-depth comparison of potential internal standards for norpropylhexedrine quantification, offering a scientifically grounded rationale for selection and detailed protocols for validation.

The Imperative for an Internal Standard

Quantitative analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is susceptible to variations arising from sample preparation, instrument response, and matrix effects. An internal standard, a compound with similar physicochemical properties to the analyte, is added at a known concentration to all samples, calibrators, and quality controls. It co-elutes with the analyte and experiences similar variations, allowing for normalization of the analyte's response and ensuring accurate quantification.

The ideal internal standard for norpropylhexedrine would be a stable isotope-labeled (SIL) analog, such as norpropylhexedrine-d5. SIL internal standards are the gold standard as they exhibit nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during extraction, derivatization, and ionization, thus providing the most accurate correction for analytical variability. However, a significant challenge in the analysis of norpropylhexedrine is the current lack of commercially available deuterated standards. This guide, therefore, explores both the ideal (deuterated) and the practical (structural analog) approaches to internal standard selection.

Comparative Analysis of Potential Internal Standards

The selection of an internal standard is a critical decision that directly impacts the quality of analytical data. Here, we compare the ideal, yet currently unavailable, deuterated internal standard with viable structural analog alternatives.

Internal Standard CandidateTypeRationale for ConsiderationAdvantagesDisadvantagesCommercial Availability
Norpropylhexedrine-d5 Stable Isotope-LabeledIdentical chemical and physical properties to norpropylhexedrine.Co-elutes with the analyte, corrects for matrix effects and extraction variability with the highest accuracy.Not currently commercially available. Requires custom synthesis, which can be costly and time-consuming.Not readily available
Phentermine Structural Analog (Isomer of Methamphetamine)Similar chemical structure (phenethylamine backbone) and molecular weight to norpropylhexedrine.Commercially available. Behaves similarly to amphetamine-like compounds in analytical systems.Different chemical structure (aromatic vs. cycloaliphatic ring) may lead to differences in extraction recovery and ionization efficiency compared to norpropylhexedrine. Potential for co-elution with other analytes.Readily available
Cyclopentyl-2-aminopropane Structural AnalogVery close structural similarity to norpropylhexedrine (cyclopentyl instead of cyclohexyl ring).Similar physicochemical properties are expected, leading to comparable behavior during analysis. Less likely to be present as a co-eluting interference.May not be as widely available as phentermine. Differences in the cycloalkyl ring size could slightly alter chromatographic retention and fragmentation.Availability may be limited

Experimental Validation Protocols

The suitability of a chosen internal standard must be rigorously validated. Below are detailed protocols for both GC-MS and LC-MS/MS methodologies to assess the performance of a selected internal standard for norpropylhexedrine quantification.

I. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Norpropylhexedrine, being a primary amine, requires derivatization prior to GC-MS analysis to improve its volatility and chromatographic peak shape. A common and effective derivatizing agent is Heptafluorobutyric anhydride (HFBA).

A. Sample Preparation and Derivatization

  • Spiking: To 1 mL of blank biological matrix (e.g., urine, blood plasma), add the chosen internal standard to a final concentration of 100 ng/mL. For calibration standards, add norpropylhexedrine at concentrations ranging from 10 to 1000 ng/mL.

  • Extraction: Perform a liquid-liquid extraction. Adjust the sample pH to >10 with a suitable base (e.g., 1M NaOH). Add 3 mL of an organic solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol). Vortex for 5 minutes and centrifuge at 3000 rpm for 10 minutes.

  • Solvent Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: Reconstitute the dried extract in 50 µL of ethyl acetate and 50 µL of HFBA. Cap the vial and heat at 70°C for 30 minutes.

  • Final Preparation: After cooling, evaporate the solvent and derivatizing agent under nitrogen. Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

B. GC-MS Instrumental Parameters

  • GC Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), is suitable.

  • Injection Mode: Splitless injection is recommended for trace analysis.

  • Oven Temperature Program: Start at a low temperature (e.g., 80°C) and ramp up to a final temperature of around 280°C.

  • Mass Spectrometer: Operate in Electron Ionization (EI) mode. For quantification, Selected Ion Monitoring (SIM) is preferred for its higher sensitivity and selectivity.

C. Proposed Mass Fragments for SIM Analysis (HFBA Derivatives)

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Norpropylhexedrine-HFBA 266280126
Phentermine-HFBA 2409165
Cyclopentyl-2-aminopropane-HFBA 252266112

Note: These are predicted fragmentation patterns. The actual mass fragments should be confirmed by analyzing the derivatized standards.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Spike 1. Spike Sample with IS Extract 2. Liquid-Liquid Extraction Spike->Extract Evap1 3. Evaporate Solvent Extract->Evap1 Deriv 4. Derivatize with HFBA Evap1->Deriv Evap2 5. Evaporate to Dryness Deriv->Evap2 Recon 6. Reconstitute Evap2->Recon Inject 7. Inject into GC-MS Recon->Inject Separate 8. Chromatographic Separation Inject->Separate Detect 9. Mass Spectrometry Detection (SIM) Separate->Detect Integrate 10. Peak Integration Detect->Integrate Calculate 11. Calculate Analyte/IS Ratio Integrate->Calculate Quantify 12. Quantify Norpropylhexedrine Calculate->Quantify

GC-MS workflow for norpropylhexedrine quantification.
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers the advantage of not requiring derivatization, simplifying sample preparation.

A. Sample Preparation

  • Spiking: To 100 µL of blank biological matrix, add the internal standard to a final concentration of 100 ng/mL. For calibration standards, add norpropylhexedrine at concentrations ranging from 1 to 500 ng/mL.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins.

  • Centrifugation: Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Dilution: Transfer the supernatant and dilute with an equal volume of mobile phase A.

B. LC-MS/MS Instrumental Parameters

  • LC Column: A C18 reversed-phase column is suitable for separating these compounds.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Spectrometer: Operate in Multiple Reaction Monitoring (MRM) mode.

C. Proposed MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Norpropylhexedrine 142.2125.283.1
Phentermine 150.291.165.1
Cyclopentyl-2-aminopropane 128.2111.269.1

Note: These transitions should be optimized for the specific instrument being used.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Spike 1. Spike Sample with IS Precipitate 2. Protein Precipitation Spike->Precipitate Centrifuge 3. Centrifuge Precipitate->Centrifuge Dilute 4. Dilute Supernatant Centrifuge->Dilute Inject 5. Inject into LC-MS/MS Dilute->Inject Separate 6. Chromatographic Separation Inject->Separate Detect 7. Mass Spectrometry Detection (MRM) Separate->Detect Integrate 8. Peak Integration Detect->Integrate Calculate 9. Calculate Analyte/IS Ratio Integrate->Calculate Quantify 10. Quantify Norpropylhexedrine Calculate->Quantify

LC-MS/MS workflow for norpropylhexedrine quantification.

Trustworthiness: A Self-Validating System

The protocols described above are designed to be self-validating. The inclusion of calibration standards and quality control samples at multiple concentrations allows for the continuous monitoring of method performance. Key validation parameters to assess include:

  • Linearity: The method should be linear over the expected concentration range of the samples.

  • Accuracy and Precision: The measured concentrations of the quality control samples should be within ±15% of their nominal values.

  • Selectivity: The method should be free from interferences at the retention times of the analyte and internal standard.

  • Matrix Effect: The ionization of the analyte and internal standard should not be significantly suppressed or enhanced by the biological matrix.

  • Extraction Recovery: The efficiency of the extraction process should be consistent and reproducible for both the analyte and the internal standard.

By carefully evaluating these parameters, researchers can have high confidence in the accuracy and reliability of their quantitative results for norpropylhexedrine. The choice of internal standard is a foundational element of this confidence. While the ideal deuterated standard remains elusive, the use of a well-validated structural analog provides a robust and practical solution for the quantitative analysis of norpropylhexedrine.

References

  • Hornbeck, C. L., & Czarny, R. J. (1999). Evaluation of internal standards for the analysis of amphetamine and methamphetamine. Journal of analytical toxicology, 23(5), 355–363. [Link]

  • Midha, K. K., Beckett, A. H., & Saunders, A. (1974). Identification of the major metabolites of propylhexedrine in vivo (in man) and in vitro (in guinea pig and rabbit). Xenobiotica, 4(10), 627–635. [Link]

  • Nakashima, K. (2005). High-performance liquid chromatographic analysis of drugs of abuse in biologic samples. Biological & pharmaceutical bulletin, 28(3), 272-279. [Link]

  • Musshoff, F., Madea, B., & Stobbe, S. (2018). Phentermine--a "weighty" or a dangerous substance?. Drug testing and analysis, 10(1), 169–174. [Link]

  • Lin, D. L., Wang, S. M., Wu, C. H., & Liu, R. H. (2009). Chemical derivatization for the analysis of drugs by GC-MS-a conceptual review. Journal of food and drug analysis, 17(4), 233. [Link]

  • PubChem. (n.d.). Phentermine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2-Cyclopentyl-2-methyl-N-propylpropan-1-amine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

Comparative

Toxicological &amp; Pharmacodynamic Comparison: Propylhexedrine vs. Norpropylhexedrine

Topic: Toxicological comparison of propylhexedrine and norpropylhexedrine Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals. Executive Summary Propylhexedrine (...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Toxicological comparison of propylhexedrine and norpropylhexedrine Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Propylhexedrine (PHX) , a hexahydro-derivative of methamphetamine, serves as a potent alpha-adrenergic agonist and sympathomimetic amine. While widely available as an over-the-counter nasal decongestant, its misuse potential has necessitated rigorous toxicological profiling. Norpropylhexedrine (NorPHX) , its N-demethylated metabolite (and the hexahydro-analog of amphetamine), represents a critical bioactive degradation product.

This guide provides a technical comparison of these two analytes, focusing on their differential pharmacokinetics, receptor binding profiles, and toxicological risks. It includes a validated LC-MS/MS workflow for their simultaneous quantification in biological matrices.

Chemical Structure & Metabolic Pathway

The structural relationship between PHX and NorPHX mirrors that of methamphetamine and amphetamine. The saturation of the aromatic ring (cyclohexyl vs. phenyl) significantly alters lipophilicity and receptor affinity compared to their amphetamine counterparts.

  • Propylhexedrine (PHX): 1-cyclohexyl-N-methylpropan-2-amine

  • Norpropylhexedrine (NorPHX): 1-cyclohexylpropan-2-amine[1]

Metabolic Pathway Diagram

The following DOT diagram illustrates the hepatic biotransformation of PHX.

PHX_Metabolism PHX Propylhexedrine (Parent) CYP CYP450 (N-Demethylation) PHX->CYP Hydroxyl 4-Hydroxypropylhexedrine (Minor Metabolite) PHX->Hydroxyl Hydroxylation NorPHX Norpropylhexedrine (Active Metabolite) CYP->NorPHX Major Pathway

Figure 1: Hepatic metabolism of propylhexedrine. The primary Phase I pathway involves N-demethylation to norpropylhexedrine, mediated by Cytochrome P450 isozymes (primarily CYP2D6 and CYP3A4).

Pharmacodynamic Comparison

The toxicological divergence between PHX and NorPHX stems from their differential binding to Monoamine Transporters (MATs) and Trace Amine-Associated Receptor 1 (TAAR1).

Comparative Performance Table
FeaturePropylhexedrine (PHX)Norpropylhexedrine (NorPHX)Mechanism / Causality
Structure Analog Methamphetamine (Hexahydro-)Amphetamine (Hexahydro-)Cyclohexyl ring reduces planar binding capability compared to phenyl ring.
Lipophilicity (LogP) High (~3.6)Moderate (~2.8)N-methylation increases lipid solubility, enhancing BBB penetration for PHX.
CNS Activity Moderate to HighLow to ModeratePHX crosses BBB more efficiently; NorPHX is more polar, limiting central effects.
Peripheral Activity High (Vasoconstriction)Very HighNorPHX retains strong adrenergic affinity with reduced CNS distribution, leading to disproportionate peripheral load.
VMAT2 Inhibition PotentActiveBoth disrupt vesicular storage, increasing cytosolic monoamine levels.
TAAR1 Agonism AgonistAgonistInduces transporter reversal (efflux) of DA/NE.[2]
Mechanistic Insight

The "Dirty" Stimulant Profile: Research indicates that the cyclohexyl ring makes PHX a "messier" ligand than methamphetamine. It has a lower affinity for the Dopamine Transporter (DAT) but retains high affinity for the Norepinephrine Transporter (NET) and alpha-adrenergic receptors.

  • NorPHX Impact: The removal of the methyl group in NorPHX (creating a primary amine) typically increases selectivity for norepinephrine release over dopamine release (consistent with SAR seen in amphetamine vs. methamphetamine). This results in enhanced peripheral vasoconstriction and cardiac load without a proportional increase in euphoria, contributing to the "crash" and dysphoria associated with PHX toxicity.

Toxicological Profile: Cardiovascular & CNS Risks

Cardiovascular Toxicity (Primary Risk)

Both compounds are potent vasoconstrictors. However, the accumulation of NorPHX contributes significantly to the delayed toxicological effects.

  • Mechanism: Agonism of peripheral

    
    -adrenergic receptors leads to systemic hypertension.
    
  • Clinical Outcome: Intravenous misuse (extracting cotton inhalers) bypasses first-pass metabolism, delivering a high bolus of PHX. Subsequent metabolism to NorPHX sustains the adrenergic storm, leading to Right Ventricular Hypertrophy and Pulmonary Hypertension .

Neurotoxicity

Unlike methamphetamine, PHX and NorPHX lack the aromatic ring required for intercalation into DNA or high-affinity binding to certain neurotoxic targets. However, they induce serotonin depletion via VMAT2 inhibition.

  • Serotonin Syndrome Risk: High when combined with MAOIs or SSRIs.

Experimental Protocol: Simultaneous LC-MS/MS Quantification

To accurately assess toxicity, researchers must distinguish between the parent and metabolite. The following protocol is a self-validating system designed for forensic applications.

Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot: Transfer 200 µL of whole blood or urine into a borosilicate glass tube.

  • Internal Standard: Add 20 µL of deuterated internal standard (Propylhexedrine-d3, 1 µg/mL).

  • Alkalinization: Add 200 µL of 0.1 M Carbonate Buffer (pH 9.5) to ensure analytes are in their non-ionized free-base form.

  • Extraction: Add 2 mL of Ethyl Acetate:Hexane (50:50 v/v). Vortex for 2 minutes. Centrifuge at 3500 rpm for 5 minutes.

  • Reconstitution: Transfer supernatant to a clean tube. Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (90:10).

LC-MS/MS Parameters
  • Instrument: Triple Quadrupole MS (e.g., Agilent 6460 or Sciex 5500).

  • Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 50 mm, 2.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B (0-0.5 min)

    
     95% B (4.0 min) 
    
    
    
    Hold (5.0 min).
MRM Transitions (Quantification)
AnalytePrecursor Ion (

)
Product Ion (Quant)Product Ion (Qual)Collision Energy (eV)
Propylhexedrine 156.2

60.183.115 / 25
Norpropylhexedrine 142.2

44.167.115 / 25
Propylhexedrine-d3 159.2

63.186.115 / 25
Analytical Workflow Diagram

LCMS_Workflow Sample Biological Sample (Blood/Urine 200µL) LLE LLE Extraction (pH 9.5, EtAc:Hex) Sample->LLE Spike IS Sep LC Separation (C18, Gradient Elution) LLE->Sep Dry & Recon Detect MS/MS Detection (MRM Mode) Sep->Detect ESI+ Data Quantification (Ratio vs IS) Detect->Data Integrate

Figure 2: Analytical workflow for the extraction and quantification of propylhexedrine and norpropylhexedrine from biological matrices.

Conclusion

While Propylhexedrine acts as the primary psychoactive agent, Norpropylhexedrine plays a critical, often overlooked role in the toxicological cascade. The N-demethylation reduces CNS penetrance but likely preserves or enhances peripheral adrenergic potency. This shift contributes to the severe cardiovascular strain (hypertension, arrhythmia) seen in overdose cases. Drug development professionals must account for this active metabolite when designing safety screens or interpreting forensic toxicology results.

References

  • PsychonautWiki. (2023). Propylhexedrine.[3][4][5][6][7] Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Abuse, Toxicology and the Resurgence of Propylhexedrine. PubChem. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2021). Benzedrex (propylhexedrine): Drug Safety Communication. Retrieved from [Link]

  • Frontiers in Pharmacology. (2015). Insights into the Modulation of Dopamine Transporter Function. Retrieved from [Link]

  • MDPI. (2021). Development of a New LC-MS/MS Screening Method for Detection of NPS. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-cyclohexylpropan-2-amine hydrochloride

Executive Summary: The Invisible Hazard 1-cyclohexylpropan-2-amine hydrochloride (CAS: 1007-33-6), commonly known as Propylhexedrine HCl, presents a specific safety paradox in the laboratory. As a white, crystalline soli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Invisible Hazard

1-cyclohexylpropan-2-amine hydrochloride (CAS: 1007-33-6), commonly known as Propylhexedrine HCl, presents a specific safety paradox in the laboratory. As a white, crystalline solid, it visually resembles benign salts like sodium chloride, leading to complacency. However, it is a potent sympathomimetic amine with Acute Toxicity (Oral Category 3) and significant irritant/corrosive potential to mucous membranes.

This guide moves beyond generic "wear gloves" advice. It provides a barrier analysis based on the compound's physical chemistry—specifically its hygroscopic nature and lipophilicity when solubilized.

Part 1: The Defense Hierarchy (PPE Selection)

Effective protection requires matching the Personal Protective Equipment (PPE) to the state of matter. The salt form behaves differently than the solvated form.

Hand Protection: The Permeation Factor
  • For Solid Handling (Powder):

    • Material: Nitrile Rubber (minimum 0.11 mm / 4-5 mil).

    • Logic: The hydrochloride salt is ionic and does not readily permeate nitrile rubber in its dry state.

    • The Risk: Perspiration inside the glove can solubilize dust on the outside of the glove if you touch your face or wrist, creating a concentrated, corrosive saline solution against the skin.

    • Protocol: Double-gloving is mandatory. The outer glove is the "working layer" and must be changed immediately upon contamination. The inner glove is the "biological shield."

  • For Solvated Handling (Liquid):

    • Material: Solvent-Dependent.

    • Logic: Once dissolved, the carrier solvent dictates breakthrough time.

    • Warning: If dissolved in Dichloromethane (DCM) or Chloroform , standard nitrile gloves offer <2 minutes of protection. You must use Silver Shield (Laminate) or PVA gloves.

    • If dissolved in Methanol/Water: Standard Nitrile is acceptable (Breakthrough >30 mins).

Respiratory Protection: The Particulate Threat
  • Primary Control: All open handling must occur inside a certified Chemical Fume Hood.

  • Secondary Control (If hood is unavailable/cleaning spills):

    • Respirator: Full-face or Half-face respirator with P100 (HEPA) cartridges.

    • Why P100? N95 masks filter 95% of particles >0.3 microns. Amine salts can form ultra-fine dusts during weighing that bypass N95 media. P100 offers 99.97% efficiency.

Eye Protection
  • Requirement: Chemical Splash Goggles (Indirect Vent).

  • Contraindication: Do not rely on safety glasses. Amine salts are severe eye irritants (Category 2A).[1] Airborne dust can bypass the side gaps of safety glasses, dissolve in the eye's moisture, and cause chemical burns.

Part 2: PPE Selection Logic (Visualization)

The following diagram illustrates the decision matrix for selecting the correct PPE based on the experimental phase.

PPE_Selection Start Start: Hazard Assessment State Physical State? Start->State Solid Solid (Powder) State->Solid Liquid Solution (Liquid) State->Liquid DustRisk Is Dust Generation Likely? Solid->DustRisk SolventCheck Identify Solvent Liquid->SolventCheck Hood Fume Hood + Nitrile (Double) DustRisk->Hood Controlled Airflow Respirator P100 Respirator + Goggles DustRisk->Respirator Open Bench/Spill Halogenated Halogenated (DCM/CHCl3) SolventCheck->Halogenated Polar Polar (MeOH/H2O) SolventCheck->Polar Laminate Silver Shield / Laminate Gloves Halogenated->Laminate StdNitrile Standard Nitrile Gloves Polar->StdNitrile

Figure 1: Decision matrix for PPE selection based on physical state and solvent interaction.

Part 3: Operational Workflow & Safety Data

Quantitative Safety Data
ParameterSpecificationCritical Note
GHS Classification Acute Tox. 3 (Oral), Skin Irrit. 2, Eye Irrit.[1] 2ATreat as toxic; do not inhale dust.
Physical State White Crystalline SolidHygroscopic; keep container tightly sealed.
Incompatibility Strong Oxidizers (e.g., Nitric Acid)Risk of fire/explosion.
Glove (Solid) Nitrile (0.11 mm)Change every 60 mins or immediately after splash.
Glove (DCM Soln) Laminate (Silver Shield)Nitrile fails in <2 mins.
Spill Cleanup Wet Wipe MethodDo not dry sweep (creates dust).
Step-by-Step Handling Protocol

Step 1: The "Static" Weighing Protocol Amine salts are prone to static charge, which causes the powder to "jump" or disperse, increasing inhalation risk.

  • Grounding: Use an anti-static gun on the weighing boat and spatula before touching the powder.

  • Draft Shield: Ensure the analytical balance draft shield is closed.

  • Transfer: Use a disposable funnel for transfer to the reaction vessel to prevent neck contamination.

Step 2: Solubilization (The Exotherm Check)

  • Solvent Addition: Add solvent slowly. Amine salts can exhibit a mild exotherm upon dissolution.

  • Venting: If dissolving in a closed vial, vent the cap momentarily after mixing to release any pressure buildup from thermal expansion.

Step 3: Decontamination

  • Wipe Down: After handling, wipe the balance area with a wet paper towel (water/ethanol).

  • Glove Removal: Use the "beak method" (pulling one glove off inside the other) to ensure the contaminated exterior never touches skin. Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).

Part 4: Emergency Response & Disposal

Exposure Response
  • Ocular: Flush immediately for 15 minutes .[2][3] Do not stop sooner; amine salts bind to proteins in the eye.

  • Dermal: Wash with soap and water. If redness appears, seek medical attention (potential chemical burn).

  • Inhalation: Move to fresh air. If wheezing occurs (bronchospasm), medical evaluation is mandatory.

Disposal Strategy (Cradle-to-Grave)

Disposal_Flow Waste Chemical Waste Segregation Segregate: Organic Basic Waste->Segregation No Oxidizers! Labeling Label: 'Toxic, Amine Salt' Segregation->Labeling Disposal High Temp Incineration Labeling->Disposal

Figure 2: Waste disposal workflow ensuring segregation from oxidizers.[1][4]

  • Segregation: Never mix amine waste with oxidizing acids (Nitric, Perchloric). This can form unstable N-nitroso compounds or cause immediate fire.

  • Labeling: Clearly mark as "Organic Base / Toxic."

  • Method: High-temperature incineration via a licensed hazardous waste contractor.

References

  • PubChem. (n.d.). Compound Summary: 1-cyclohexylpropan-2-amine hydrochloride. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

Sources

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